1,2-Butadienone, 3-methyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
63364-70-5 |
|---|---|
Molecular Formula |
C5H6O |
Molecular Weight |
82.10 g/mol |
InChI |
InChI=1S/C5H6O/c1-5(2)3-4-6/h1-2H3 |
InChI Key |
CULFHGAEORKRLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C=O)C |
Origin of Product |
United States |
Foundational & Exploratory
3-methyl-1,2-butadienone physical and chemical properties
Introduction
3-methyl-1,2-butadienone is an organic molecule containing both a ketone functional group and a cumulated diene (an allene). The presence of these two reactive moieties in close proximity suggests that it would be a highly reactive and potentially unstable compound. Allenyl ketones are recognized as valuable synthetic intermediates due to their electrophilic nature, which allows for various nucleophilic additions and cyclization reactions.[1] This guide provides a theoretical overview of the expected properties, a plausible synthetic approach, and the anticipated reactivity of 3-methyl-1,2-butadienone.
Predicted Physical and Chemical Properties
The physical and chemical properties of 3-methyl-1,2-butadienone have been estimated based on the known properties of other ketones and allenic compounds. These values should be considered theoretical.
| Property | Predicted Value |
| Molecular Formula | C₅H₆O |
| Molecular Weight | 82.10 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid |
| Boiling Point | Estimated to be higher than corresponding alkanes due to the polarity of the carbonyl group, but lower than corresponding alcohols as it cannot hydrogen bond with itself. |
| Solubility | Likely soluble in organic solvents. Lower molecular weight ketones exhibit some water solubility. |
| Stability | Expected to be unstable and prone to polymerization or rearrangement. |
Hypothetical Synthesis
While a specific synthesis for 3-methyl-1,2-butadienone is not documented, a plausible route could involve the oxidation of a corresponding homopropargyl alcohol. Another potential method is the dehydration of a suitable β-ketoester, which has been shown to produce allenyl esters.[2] A generalized workflow for a potential synthesis is outlined below.
Proposed Synthetic Workflow
Caption: Hypothetical synthesis workflow for 3-methyl-1,2-butadienone.
Expected Reactivity
The reactivity of 3-methyl-1,2-butadienone is dictated by the electrophilic nature of the carbonyl group and the unique electronic properties of the allene moiety.
-
Nucleophilic Addition: The carbonyl carbon is expected to be highly susceptible to attack by nucleophiles.
-
Cyclization Reactions: Allenyl ketones are known to undergo cycloisomerization to form furan rings, often catalyzed by transition metals.[3]
-
Nazarov Cyclization: As an allenyl vinyl ketone, it could potentially undergo Nazarov cyclization reactions.[4]
-
Polymerization: The conjugated system may be prone to polymerization, especially under acidic or basic conditions or upon exposure to light.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics for 3-methyl-1,2-butadienone based on general data for ketones and allenyl systems.[5][6][7][8]
| Spectroscopy | Predicted Characteristics |
| IR (Infrared) | Strong C=O stretch around 1680-1700 cm⁻¹. Allene C=C=C stretch around 1950 cm⁻¹. |
| ¹H NMR (Proton NMR) | Signals for the methyl protons and the vinyl protons of the allene. The protons alpha to the carbonyl would be deshielded. |
| ¹³C NMR (Carbon NMR) | A signal for the carbonyl carbon in the range of 190-215 ppm. Signals for the sp² and sp hybridized carbons of the allene. |
| MS (Mass Spectrometry) | A molecular ion peak would be expected. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group (α-cleavage) and potentially a McLafferty rearrangement if a gamma-hydrogen is present.[8] |
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and handling of 3-methyl-1,2-butadienone are not available in published literature. Any attempt to synthesize this compound should be approached with caution, assuming it to be highly reactive and potentially unstable. Standard laboratory safety procedures for handling reactive chemicals should be strictly followed.
Signaling Pathways and Biological Activity
There is no information available in scientific literature regarding any biological activity or involvement in signaling pathways for 3-methyl-1,2-butadienone.
Conclusion
3-methyl-1,2-butadienone represents a theoretically interesting but practically uncharacterized molecule. Its synthesis and isolation would likely be challenging due to its inherent reactivity. However, if successfully synthesized, it could serve as a versatile intermediate for the construction of more complex molecular architectures, particularly heterocyclic compounds like furans. Further computational and experimental research would be necessary to validate the predicted properties and explore the synthetic utility of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Catalyzed [1,2]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
An In-depth Technical Guide on the Molecular Structure and Bonding of 1,2-Butadienone, 3-methyl-
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on 1,2-Butadienone, 3-methyl- is limited in publicly available scientific literature. This guide is compiled from available database information and theoretical principles derived from related chemical structures.
Introduction
1,2-Butadienone, 3-methyl-, also known by its synonyms (1-Methylethylidene)ketene and isopropylideneketene, is a chemical compound with the molecular formula C₅H₆O.[1][2] Its CAS Registry Number is 63364-70-5.[1][2] This molecule belongs to the class of cumulenes and, more specifically, is a substituted ketene. Ketenes are characterized by the R₂C=C=O functional group, which imparts unique reactivity due to its heteroallenic bond structure.[3] The presence of cumulative double bonds and a carbonyl group makes 1,2-butadienone, 3-methyl- a subject of interest for theoretical and synthetic chemists. Due to their high reactivity, ketenes are often generated in situ for use in chemical reactions.[4]
Molecular Structure and Bonding
The molecular structure of 1,2-butadienone, 3-methyl- is predicted based on the established geometries of ketenes and allenes. The central carbon of the C=C=O group is sp-hybridized, leading to a linear arrangement of these three atoms.[5][6] The terminal carbonyl carbon and the carbon of the isopropylidene group are sp²-hybridized.[6] This hybridization results in two perpendicular pi systems within the cumulene structure.
The bonding can be described in terms of molecular orbital theory. The highest occupied molecular orbital (HOMO) of a ketene is typically located perpendicular to the plane of the substituents on the terminal carbon, while the lowest unoccupied molecular orbital (LUMO) lies within that plane.[3] This electronic arrangement makes the central carbon of the ketene group highly electrophilic.[4]
Below is a diagram illustrating the predicted molecular structure and bonding of 1,2-butadienone, 3-methyl-.
Caption: Predicted molecular structure of 1,2-Butadienone, 3-methyl-.
Physicochemical Properties
| Property | Value | Unit | Source |
| Molecular Weight | 82.10 | g/mol | [2][7] |
| Boiling Point | 90.1 | °C | [2] |
| Density | 0.778 | g/cm³ | [2] |
| Flash Point | 5.3 | °C | [2] |
| Vapor Pressure | 57.0±0.2 | mmHg at 25°C | [2] |
| Refractive Index | 1.393 | [2] | |
| logP | 1.32 | [2] | |
| Ionization Energy | 8.65 | eV | [7] |
| Enthalpy of Formation (gas) | 36.05 | kJ/mol | [7] |
| Enthalpy of Vaporization | 33.41 | kJ/mol | [7] |
Experimental Protocols
Specific experimental protocols for the synthesis and analysis of 1,2-butadienone, 3-methyl- are not detailed in the surveyed literature. However, general methods for the synthesis of ketenes are well-established and would likely be applicable.
General Synthesis of Ketenes
A common method for generating ketenes in situ is the dehydrohalogenation of acyl chlorides using a non-nucleophilic base, such as triethylamine.[3] For 1,2-butadienone, 3-methyl-, the precursor would be 3-methyl-2-butenoyl chloride.
Reaction: (CH₃)₂C=CHCOCl + Et₃N → (CH₃)₂C=C=C=O + Et₃N·HCl
The following diagram outlines a general experimental workflow for such a synthesis.
Caption: General workflow for the in situ generation of a ketene.
Spectroscopic Analysis
No experimental spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for 1,2-butadienone, 3-methyl- were found in the public domain. Theoretical calculations would be required to predict its spectral characteristics. Based on the structure, one would expect characteristic IR stretching frequencies for the cumulene (C=C=C) and carbonyl (C=O) groups.
Reactivity and Potential Applications
Ketenes are highly reactive compounds that readily undergo [2+2] cycloadditions, react with nucleophiles at the central electrophilic carbon, and can dimerize.[4] The reactivity of 1,2-butadienone, 3-methyl- is expected to be dominated by these characteristic reactions of the ketene functional group.
Due to the lack of specific studies on this molecule, its potential applications, including in drug development, are purely speculative. The high reactivity of the ketene moiety could be exploited in organic synthesis to construct complex molecular architectures.
Signaling Pathways and Biological Activity
There is no information available in the scientific literature regarding any interaction of 1,2-butadienone, 3-methyl- with biological systems or its involvement in any signaling pathways. Given its high reactivity, it would likely be non-specifically reactive with biological nucleophiles if introduced into a biological environment.
Conclusion
1,2-Butadienone, 3-methyl- is a theoretically interesting molecule due to its cumulene and ketene functionalities. However, there is a significant lack of experimental data regarding its synthesis, properties, and reactivity. The information presented in this guide is largely based on theoretical principles and data from chemical databases. Further computational and experimental research is needed to fully characterize this compound and explore its potential applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketene - Wikipedia [en.wikipedia.org]
- 5. Allenes - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 1,2-Butadienone, 3-methyl- (CAS 63364-70-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
Spectroscopic Profile of 3-Methyl-1,2-butadiene (CAS 598-25-4): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-1,2-butadiene (CAS 598-25-4), a valuable compound in organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for compound identification, characterization, and quality control in research and development settings.
Spectroscopic Data Summary
The following sections provide a detailed breakdown of the NMR, IR, and MS data for 3-Methyl-1,2-butadiene. The data is presented in a structured format to facilitate easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 3-Methyl-1,2-butadiene are summarized below.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~4.51 | Multiplet | - | =CH₂ |
| ~1.68 | Triplet | ~3.1 | -CH₃ |
Table 1: ¹H NMR data for 3-Methyl-1,2-butadiene.
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 208.5 | C2 |
| 94.7 | C3 |
| 74.4 | C1 |
| 22.3 | C4, C5 |
Table 2: ¹³C NMR data for 3-Methyl-1,2-butadiene.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 3-Methyl-1,2-butadiene are presented below.
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H stretch (sp³) |
| ~2910 | C-H stretch (sp³) |
| ~1950 | C=C=C stretch (allene) |
| ~1440 | C-H bend (CH₃) |
| ~840 | =C-H bend |
Table 3: Key IR absorption bands for 3-Methyl-1,2-butadiene.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass spectral data for 3-Methyl-1,2-butadiene are listed below.
| m/z | Relative Intensity (%) | Assignment |
| 68 | 100 | [M]⁺ (Molecular Ion) |
| 53 | ~80 | [M-CH₃]⁺ |
| 41 | ~60 | [C₃H₅]⁺ |
| 39 | ~55 | [C₃H₃]⁺ |
Table 4: Mass spectrometry data for 3-Methyl-1,2-butadiene.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 3-Methyl-1,2-butadiene is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker or Jeol instrument, operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR, is typically used.
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (typically 0-220 ppm) is used.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 3-Methyl-1,2-butadiene, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to obtain the spectrum.
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to obtain the final spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column for separation from any impurities.
Ionization: Electron ionization (EI) is a common method for volatile compounds like 3-Methyl-1,2-butadiene. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the resulting ions based on their mass-to-charge ratio (m/z).
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
Visualizations
The following diagrams illustrate key workflows and relationships in spectroscopic analysis.
This guide serves as a foundational resource for understanding the spectroscopic characteristics of 3-Methyl-1,2-butadiene. For further in-depth analysis or specific applications, consulting primary literature and spectral databases is recommended.
An In-depth Technical Guide to 1,1-Dimethylallene: Synthesis and Nomenclature
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dimethylallene, systematically known as 3-methylbuta-1,2-diene, is a valuable five-carbon unsaturated hydrocarbon featuring a unique cumulated diene structure. Its distinct electronic and steric properties make it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the nomenclature, physical and spectroscopic properties, synthesis, and reaction mechanisms of 1,1-Dimethylallene, tailored for professionals in chemical research and drug development.
Nomenclature and Structure
The nomenclature of allenes can sometimes be ambiguous. For the compound with the chemical formula C₅H₈ and the structure (CH₃)₂C=C=CH₂, the following names are commonly used:
-
IUPAC Name: 3-methylbuta-1,2-diene[1]
-
Common Name: 1,1-Dimethylallene[2]
-
Other Synonyms: 1,1-Dimethylallylene, 2-Methyl-2,3-butadiene, 3,3-Dimethylallene[2]
The structure consists of a central sp-hybridized carbon atom double-bonded to two sp²-hybridized carbon atoms. The terminal sp² carbon is attached to two hydrogen atoms, while the other sp² carbon is bonded to two methyl groups.
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic data for 1,1-Dimethylallene is presented below for easy reference and comparison.
Table 1: Physical Properties of 1,1-Dimethylallene
| Property | Value |
| Molecular Formula | C₅H₈[1] |
| Molecular Weight | 68.12 g/mol [1] |
| Boiling Point | 40-41 °C[3] |
| Melting Point | -148 °C[3] |
| Density | 0.694 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.419[3] |
| Vapor Pressure | 6.87 psi (20 °C) |
Table 2: Spectroscopic Data of 1,1-Dimethylallene
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 399.65 MHz) | δ 4.509 (septet, 2H), 1.677 (t, 6H)[4] |
| ¹³C NMR | δ 208.5 (C=C =C), 93.3 (C =C=CH₂), 73.8 (C=C=C H₂), 21.6 (C H₃)[5] |
| Infrared (IR) | Key absorptions (cm⁻¹): ~1950 (asymmetric C=C=C stretch), ~850 (C=C=C bending)[6] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 68[2] |
Synthesis of 1,1-Dimethylallene
The synthesis of allenes often involves elimination reactions, rearrangements, or coupling reactions. A common and reliable method for the preparation of 1,1-Dimethylallene is the dehydrohalogenation of a suitable haloalkene.
Experimental Protocol: Synthesis of 1,1-Dimethylallene via Dehydrohalogenation
This protocol is based on the general principle of base-induced elimination of a hydrogen halide from a haloalkene.
Reaction:
(CH₃)₂C=CH-CH₂Cl + KOH (alcoholic) → (CH₃)₂C=C=CH₂ + KCl + H₂O
Materials:
-
3-Chloro-3-methyl-1-butene
-
Potassium hydroxide (KOH)
-
Ethanol
-
Anhydrous calcium chloride
-
Ice bath
-
Distillation apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric excess of potassium hydroxide in ethanol with gentle heating.
-
Cool the alcoholic KOH solution to 0 °C in an ice bath.
-
Slowly add 3-chloro-3-methyl-1-butene to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-3 hours.
-
After the reflux period, cool the reaction mixture and arrange for distillation.
-
Carefully distill the low-boiling 1,1-dimethylallene from the reaction mixture. The collection flask should be cooled in an ice bath to minimize evaporation.
-
Wash the collected distillate with cold water in a separatory funnel to remove any remaining ethanol and salts.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
A final fractional distillation of the dried product will yield pure 1,1-dimethylallene (b.p. 40-41 °C).
Safety Precautions: 1,1-Dimethylallene is a flammable liquid.[3] All operations should be performed in a well-ventilated fume hood, away from sources of ignition. Protective eyewear and gloves should be worn.
Reaction Mechanism and Experimental Workflow
The synthesis of 1,1-dimethylallene via dehydrohalogenation typically proceeds through an E2 (bimolecular elimination) mechanism.
Diagram 1: E2 Mechanism for the Synthesis of 1,1-Dimethylallene
Caption: Concerted E2 elimination mechanism for 1,1-dimethylallene synthesis.
Diagram 2: Experimental Workflow for 1,1-Dimethylallene Synthesis
Caption: Step-by-step workflow for the synthesis and purification of 1,1-dimethylallene.
Conclusion
1,1-Dimethylallene is a readily accessible and highly reactive intermediate with significant potential in synthetic organic chemistry. This guide provides essential data and a practical synthetic protocol to aid researchers in its preparation and application. The unique structural and electronic features of 1,1-dimethylallene will continue to be exploited in the development of novel synthetic methodologies and the construction of complex target molecules.
References
- 1. 3-Methyl-1,2-butadiene | C5H8 | CID 11714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Butadiene, 3-methyl- [webbook.nist.gov]
- 3. 3-Methyl-1,2-butadiene 97 598-25-4 [sigmaaldrich.com]
- 4. 3-METHYL-1,2-BUTADIENE(598-25-4) 13C NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 3-METHYL-1,2-BUTADIENE(598-25-4) IR Spectrum [m.chemicalbook.com]
Thermodynamic properties of 3-methyl-1,2-butadiene
An In-depth Technical Guide on the Thermodynamic Properties of 3-Methyl-1,2-Butadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 3-methyl-1,2-butadiene, an unsaturated hydrocarbon of interest in various fields of chemical research and development. The document consolidates key experimental data, details the methodologies for their determination, and presents a theoretical framework for their computational estimation. All quantitative data are summarized in structured tables for ease of reference and comparison. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.
Introduction
3-Methyl-1,2-butadiene, also known as 1,1-dimethylallene, is a member of the allene class of organic compounds, characterized by a central carbon atom connected to two other carbon atoms by double bonds. The unique electronic and structural features of allenes make them valuable building blocks in organic synthesis and subjects of fundamental chemical interest. A thorough understanding of the thermodynamic properties of 3-methyl-1,2-butadiene is crucial for predicting its reactivity, stability, and behavior in various chemical processes, which is of significant importance in fields ranging from materials science to drug development.
This guide aims to be a core reference for researchers by providing a detailed compilation of experimentally determined thermodynamic parameters and the sophisticated techniques employed for their measurement. It also touches upon the computational approaches that complement experimental findings.
Quantitative Thermodynamic Data
The thermodynamic properties of 3-methyl-1,2-butadiene have been experimentally determined and are summarized in the tables below. The data presented are primarily from the work of Good (1969) and Messerly, Todd, & Guthrie (1970), as compiled in the NIST Chemistry WebBook.[1][2]
Table 1: Thermodynamic Properties of Liquid 3-Methyl-1,2-Butadiene at 298.15 K
| Property | Symbol | Value | Units | Reference |
| Enthalpy of Combustion | ΔcH° | -3212.1 ± 0.42 | kJ/mol | [Good, 1969][1][2] |
| Enthalpy of Formation | ΔfH° | 101.2 ± 0.50 | kJ/mol | [Good, 1969][1][2] |
| Standard Entropy | S° | 231.79 | J/mol·K | [Messerly et al., 1970][2] |
| Heat Capacity (constant pressure) | Cp | 152.42 | J/mol·K | [Messerly et al., 1970][2] |
| Heat Capacity (constant pressure) | Cp | 151.1 | J/mol·K | [Good, 1969][2] |
Table 2: Thermodynamic Properties of Gaseous 3-Methyl-1,2-Butadiene at 298.15 K
| Property | Symbol | Value | Units | Reference |
| Enthalpy of Formation | ΔfH° | 129.1 | kJ/mol | [Good, 1969] |
| Standard Entropy | S° | 321.21 | J/mol·K | [Messerly et al., 1970] |
| Heat Capacity (constant pressure) | Cp | 105.25 | J/mol·K | [Thermodynamics Research Center] |
Experimental Protocols
The determination of the thermodynamic properties of volatile organic compounds like 3-methyl-1,2-butadiene requires precise and specialized experimental techniques. The following sections detail the methodologies employed in the key studies cited.
Combustion Calorimetry for Enthalpy of Combustion and Formation
The standard enthalpy of combustion (ΔcH°) of liquid 3-methyl-1,2-butadiene was determined by Good (1969) using oxygen-bomb calorimetry.[1] This value is then used to derive the standard enthalpy of formation (ΔfH°).
Methodology:
-
Sample Preparation: A high-purity sample of 3-methyl-1,2-butadiene is encapsulated in a container of known low heat of combustion, typically a glass ampoule. The mass of the sample is precisely determined.
-
Calorimeter Setup: A bomb calorimeter, a constant-volume vessel, is charged with a known amount of the sample and an auxiliary substance (like mineral oil) to ensure complete combustion. The bomb is then filled with high-pressure oxygen (typically around 30 atm).
-
Combustion Process: The bomb is placed in a calorimeter jacket containing a precisely measured quantity of water. The sample is ignited electrically. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after the combustion to determine the temperature change (ΔT).
-
Data Analysis: The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of the sample is then calculated from the temperature rise and the heat capacity of the calorimeter.
-
Corrections: Corrections are applied for the heat of combustion of the auxiliary substance, the ignition energy, and for the formation of nitric acid from residual nitrogen in the bomb.
-
Calculation of ΔcH°: The standard enthalpy of combustion is calculated from the corrected heat of combustion at constant volume.
-
Derivation of ΔfH°: The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Adiabatic Calorimetry for Heat Capacity and Entropy
The heat capacity (Cp) and, by extension, the standard entropy (S°) of 3-methyl-1,2-butadiene were determined by Messerly, Todd, & Guthrie (1970) likely using low-temperature adiabatic calorimetry. This technique measures the heat capacity of a substance as a function of temperature.
Methodology:
-
Sample Encapsulation: A known mass of the purified liquid sample is sealed in a calorimeter vessel.
-
Calorimeter and Cryostat: The calorimeter vessel is placed within a cryostat, which allows for precise temperature control, often from near absolute zero to room temperature. The space around the calorimeter is evacuated to minimize heat exchange with the surroundings.
-
Adiabatic Shield: The calorimeter is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the calorimeter at all times. This minimizes heat leaks to or from the calorimeter, ensuring that all the electrical energy supplied results in a temperature increase of the sample.
-
Heating and Temperature Measurement: A known quantity of electrical energy is supplied to the sample through a heater, and the resulting temperature increase is measured with a platinum resistance thermometer.
-
Heat Capacity Calculation: The heat capacity is calculated from the amount of energy supplied and the measured temperature rise.
-
Entropy Calculation: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. By measuring the heat capacity from a very low temperature (approaching 0 K) up to the desired temperature (e.g., 298.15 K), the standard entropy can be calculated by integrating Cp/T over this temperature range. Enthalpies of any phase transitions (e.g., melting) that occur within this range must also be measured and included in the entropy calculation.
Computational Thermochemistry
In addition to experimental measurements, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. For a molecule like 3-methyl-1,2-butadiene, high-level ab initio and density functional theory (DFT) methods can be employed.
Methodology:
A common approach involves using composite methods like the Gaussian-n (Gn) theories (e.g., G3 theory). These methods approximate a high-level, computationally expensive calculation by a series of lower-level calculations with additive corrections.
-
Geometry Optimization: The three-dimensional structure of the 3-methyl-1,2-butadiene molecule is optimized to find its lowest energy conformation using a reliable quantum mechanical method (e.g., B3LYP/6-31G(d)).
-
Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated at the same level of theory. These frequencies are used to compute the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more accurate (and computationally demanding) levels of theory and larger basis sets.
-
Composite Energy Calculation: The results of these calculations are combined in a predefined manner to extrapolate to a high-accuracy energy.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation at 0 K is typically calculated using atomization or isodesmic reaction schemes. In an atomization scheme, the calculated energy of the molecule is compared to the sum of the calculated energies of its constituent atoms.
-
Thermal Corrections: The enthalpy and entropy at a specific temperature (e.g., 298.15 K) are then obtained by adding thermal corrections derived from the calculated vibrational frequencies and other molecular properties (rotational and translational contributions) to the 0 K enthalpy of formation.
While specific high-accuracy computational studies focused solely on 3-methyl-1,2-butadiene are not abundant in the literature, the methodologies described are well-established and can provide thermodynamic data with an accuracy that can rival experimental measurements, especially for gas-phase properties.
Visualizations
To better illustrate the concepts and processes described in this guide, the following diagrams are provided.
Caption: Experimental workflow for determining the thermodynamic properties of 3-methyl-1,2-butadiene.
Caption: Relationship between key thermodynamic properties of 3-methyl-1,2-butadiene.
Conclusion
This technical guide has presented a detailed summary of the thermodynamic properties of 3-methyl-1,2-butadiene, drawing from established experimental data and outlining the sophisticated methodologies used for their determination. The provided tables and diagrams serve as a quick and comprehensive reference for researchers. While experimental data provides the foundation of our understanding, the continued development of computational methods offers a promising avenue for predicting and understanding the thermodynamics of this and other complex organic molecules, thereby guiding future research and applications in chemical synthesis and drug development.
References
An In-depth Technical Guide on the Solubility and Stability of 1,2-Butadienone, 3-methyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1,2-Butadienone, 3-methyl-. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the expected properties based on its classification as an α,β-unsaturated ketone. Furthermore, it details standardized experimental protocols for determining its precise solubility and stability profiles, essential for research, and drug development.
Core Concepts: Understanding 1,2-Butadienone, 3-methyl-
1,2-Butadienone, 3-methyl-, is an organic compound featuring a ketone functional group in conjugation with a carbon-carbon double bond. This α,β-unsaturated system is a key structural motif that governs its chemical reactivity and physical properties. The presence of both a polar carbonyl group and a nonpolar hydrocarbon backbone suggests a nuanced solubility profile, while the conjugated system influences its stability under various conditions.
Predicted Solubility Profile
The solubility of an organic compound is dictated by the principle of "like dissolves like." The molecular structure of 1,2-Butadienone, 3-methyl-, possesses both polar (carbonyl group) and non-polar (methyl and vinyl groups) regions.
-
Aqueous Solubility : The presence of the polar carbonyl group allows for potential hydrogen bonding with water molecules. However, the non-polar hydrocarbon portion of the molecule will limit its solubility in water. Small, polar organic compounds like alcohols, aldehydes, and ketones are often soluble in water.[1] It is anticipated that 1,2-Butadienone, 3-methyl- will exhibit low to moderate solubility in aqueous solutions.
-
Organic Solvent Solubility : Due to its organic nature, 1,2-Butadienone, 3-methyl- is expected to be soluble in a range of organic solvents. This includes polar aprotic solvents (e.g., acetone, ethyl acetate) and non-polar solvents (e.g., hexane, toluene).
Table 1: Predicted Solubility of 1,2-Butadienone, 3-methyl-
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The polar carbonyl group can interact with protic solvents, but the hydrocarbon body limits solubility. |
| Polar Aprotic | Acetone, DMSO, DMF | High | Good balance of polarity to interact with the carbonyl group without the steric hindrance of protic solvents. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The non-polar hydrocarbon backbone will readily interact with non-polar solvents. |
Predicted Stability Profile
The stability of 1,2-Butadienone, 3-methyl- is influenced by its α,β-unsaturated ketone structure, making it susceptible to various degradation pathways.
-
Thermal Stability : Organic compounds can decompose at elevated temperatures. The specific thermal stability would need to be determined experimentally.
-
Photochemical Stability : The conjugated π-system in α,β-unsaturated ketones can absorb UV light, potentially leading to photochemical reactions and degradation.[2]
-
pH Stability :
-
Acidic Conditions : Under acidic conditions, the carbonyl oxygen can be protonated, which can activate the molecule for nucleophilic attack or other rearrangements.
-
Basic Conditions : In the presence of a strong base, the α-proton can be abstracted, leading to the formation of an enolate and potentially subsequent reactions. The β-carbon is also susceptible to nucleophilic attack (Michael addition).[3][4]
-
Table 2: Factors Influencing the Stability of 1,2-Butadienone, 3-methyl-
| Condition | Potential Degradation Pathways |
| Elevated Temperature | Thermal decomposition, polymerization. |
| UV/Vis Light Exposure | Photochemical reactions, isomerization, cyclization, or degradation. |
| Acidic pH | Hydrolysis, rearrangement, or addition reactions at the carbonyl or double bond. |
| Basic pH | Michael addition at the β-carbon, aldol-type condensation reactions, hydrolysis. |
| Oxidizing Agents | Oxidation of the double bond or other parts of the molecule. |
Experimental Protocols
To ascertain the precise solubility and stability of 1,2-Butadienone, 3-methyl-, the following experimental protocols are recommended.
A common method for determining the solubility of an organic compound involves the following steps:
-
Preparation of Saturated Solution : An excess amount of 1,2-Butadienone, 3-methyl- is added to a known volume of the solvent of interest (e.g., water, ethanol, hexane) in a sealed vial.
-
Equilibration : The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation : The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification : A known volume of the supernatant is carefully removed and diluted. The concentration of 1,2-Butadienone, 3-methyl- in the diluted sample is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
-
Calculation : The solubility is calculated from the concentration of the saturated solution.
For a qualitative assessment, a small, known amount of the compound can be added to a specific volume of a solvent and observed for dissolution.[5][6][7][8]
Stability studies are crucial to determine the shelf-life and storage conditions for a compound.[9] A typical stability study involves:
-
Sample Preparation : Prepare solutions of 1,2-Butadienone, 3-methyl- in relevant solvents or formulations.
-
Stress Conditions : Expose the samples to a range of stress conditions as outlined in the ICH guidelines, including:[10][11][12]
-
Temperature : Elevated temperatures (e.g., 40°C, 60°C) and refrigerated conditions (e.g., 2-8°C).
-
Humidity : Controlled humidity levels (e.g., 75% RH).
-
Light : Exposure to UV and visible light (photostability testing).
-
pH : A range of acidic and basic pH values.
-
-
Time Points : Samples are analyzed at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).
-
Analytical Method : A stability-indicating analytical method (typically HPLC) is used to quantify the amount of 1,2-Butadienone, 3-methyl- remaining and to detect and quantify any degradation products.
-
Data Analysis : The rate of degradation is determined, and the shelf-life is extrapolated.
Visualizations
Caption: Workflow for determining the solubility of a compound.
Caption: Factors that can impact the stability of the compound.
References
- 1. quora.com [quora.com]
- 2. fiveable.me [fiveable.me]
- 3. brainly.com [brainly.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.ws [chem.ws]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. google.com [google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Health and safety information for 3-methyl-1,2-butadiene
An In-depth Technical Guide to the Health and Safety of 3-methyl-1,2-butadiene
This guide provides comprehensive health and safety information for 3-methyl-1,2-butadiene, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical databases.
Chemical and Physical Properties
3-methyl-1,2-butadiene, also known as 1,1-dimethylallene, is a colorless to pale yellow liquid.[1] It is a highly flammable liquid and vapor.[1][2]
| Property | Value | Source |
| Molecular Formula | C5H8 | [1][3] |
| Molecular Weight | 68.12 g/mol | [1][4][5] |
| CAS Number | 598-25-4 | [2][4][5] |
| EC Number | 209-926-1 | [4][5] |
| Appearance | Colorless or pale yellow liquid | [1] |
| Boiling Point | 40-41 °C | [3][4][5] |
| Melting Point | -148 °C to -114 °C | [4][5][6] |
| Density | 0.694 g/mL at 25 °C | [3][4][5] |
| Vapor Pressure | 6.87 psi (426.0 mmHg) at 20 °C | [1][4][5] |
| Flash Point | -12 °C (10.4 °F) - closed cup | [4][5] |
| Refractive Index | n20/D 1.419 | [3][4][5] |
| Solubility | Soluble in organic solvents like ether, benzene, acetone, and ethanol. | [3] |
Hazard Identification and Classification
3-methyl-1,2-butadiene is classified as a hazardous chemical. The signal word for this substance is "Danger".[1][4][5]
GHS Hazard Classifications
| Hazard Class | Category |
| Flammable Liquids | 2 |
| Aspiration Hazard | 1 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |
Hazard Statements (H-Codes)
-
H225: Highly flammable liquid and vapor.[1]
-
H304: May be fatal if swallowed and enters airways.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Experimental Protocols
Safe Handling and Storage
Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][7]
-
Use only in well-ventilated areas or outdoors.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
Use only non-sparking tools.[2]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
Storage
-
Store in a well-ventilated place and keep the container tightly closed.[2]
-
Keep cool, with a recommended storage temperature of 2-8°C.[4][5][7]
-
Store locked up.[2]
Exposure Controls and Personal Protection
Engineering Controls
-
Ensure adequate ventilation, especially in confined areas.[2]
-
Use explosion-proof equipment.[2]
-
Eyewash stations and safety showers should be close to the workstation.[2]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash protection.[4][7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
First Aid Measures
-
General Advice: If symptoms persist, call a physician.[2]
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][8]
-
Skin Contact: If on skin or hair, take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice.[2][8]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][8]
-
Ingestion: If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.[2][7] Because of the aspiration hazard, if vomiting occurs naturally, have the victim lean forward.[2]
Fire-Fighting Measures
-
Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam.[2]
-
Specific Hazards: This substance is highly flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Containers may explode when heated.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Toxicological Information
-
Acute Effects:
-
Chronic Effects: The toxicological properties have not been fully investigated.[2] No information is available on mutagenic, reproductive, or developmental effects.[2] It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[2]
Ecological Information
-
Ecotoxicity: Information on ecotoxicity is limited. Some safety data sheets indicate that related substances are toxic to aquatic life with long-lasting effects.[9] It is advised not to empty into drains.[2]
-
Persistence and Degradability: Persistence is unlikely based on available information.[2]
-
Mobility in Soil: The substance is likely to be mobile in the environment due to its volatility.[2]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, national, and international regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]
References
- 1. 3-Methyl-1,2-butadiene | C5H8 | CID 11714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. 3-Methyl-1,2-butadiene 97 598-25-4 [sigmaaldrich.com]
- 5. 3-Methyl-1,2-butadiene 97 598-25-4 [sigmaaldrich.com]
- 6. 3-methyl-1,2-butadiene [stenutz.eu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
The Discovery and Enduring Utility of 1,1-Dimethylallene: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylallene, also known as 3-methyl-1,2-butadiene, is a fascinating and versatile molecule within the allene class of organic compounds. Characterized by its cumulated diene structure, where one carbon atom forms double bonds with two adjacent carbons, it serves as a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key reactions of 1,1-dimethylallene, tailored for professionals in research and drug development.
Historical Context: The Dawn of Allene Chemistry
The theoretical foundation for the unique stereochemistry of allenes was laid in 1875 by Jacobus Henricus van 't Hoff, who predicted the non-planar, chiral nature of appropriately substituted allenes.[1] However, it was not until 1887 that the first allene, glutinic acid, was synthesized by Burton and Pechmann.[2] For many years, allenes were regarded as mere chemical curiosities, challenging to synthesize and of limited practical use.[1] The landscape of allene chemistry began to shift dramatically in the 1950s, with the development of new synthetic methods and a growing appreciation for their unique reactivity. The first synthesis of a chiral allene was accomplished in 1935 by Maitland and Mills, further solidifying the structural predictions of van 't Hoff.[2]
Synthesis of 1,1-Dimethylallene
A prevalent and efficient method for the laboratory synthesis of 1,1-dimethylallene involves the dehydrohalogenation of a suitable precursor, typically 3-chloro-3-methyl-1-butyne. This precursor can be readily prepared from the commercially available 2-methyl-3-butyn-2-ol.
Experimental Protocol: Synthesis of 3-Chloro-3-methyl-1-butyne
This procedure outlines the conversion of 2-methyl-3-butyn-2-ol to 3-chloro-3-methyl-1-butyne.
Materials:
-
2-methyl-3-butyn-2-ol
-
Concentrated Hydrochloric Acid
-
Calcium Chloride
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a flask equipped with a stir bar and placed in an ice bath, slowly add concentrated hydrochloric acid to 2-methyl-3-butyn-2-ol with continuous stirring. The reaction is exothermic and the temperature should be maintained below 20°C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water and then with a saturated calcium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and purify the crude product by distillation to obtain 3-chloro-3-methyl-1-butyne.
Experimental Protocol: Synthesis of 1,1-Dimethylallene via Dehydrohalogenation
This protocol details the base-mediated dehydrohalogenation of 3-chloro-3-methyl-1-butyne to yield 1,1-dimethylallene.
Materials:
-
3-chloro-3-methyl-1-butyne
-
Potassium hydroxide (or Sodium hydroxide)
-
Ethanol (or other suitable solvent)
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
Prepare a solution of potassium hydroxide in ethanol.
-
To a reaction flask equipped with a reflux condenser and a stir bar, add the solution of 3-chloro-3-methyl-1-butyne.
-
Slowly add the ethanolic potassium hydroxide solution to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and remove the precipitated potassium chloride by filtration.
-
Carefully distill the filtrate to isolate the volatile 1,1-dimethylallene. Due to its low boiling point, appropriate cooling of the receiving flask is necessary.
Physicochemical Properties of 1,1-Dimethylallene
A summary of the key physical and chemical properties of 1,1-dimethylallene is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₈ |
| Molecular Weight | 68.12 g/mol |
| CAS Number | 598-25-4 |
| Boiling Point | 40-41 °C |
| Melting Point | -148 °C |
| Density | 0.694 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.419 |
Spectroscopic Data
The structural features of 1,1-dimethylallene can be confirmed through various spectroscopic techniques.
| Spectroscopy | Key Features |
| Infrared (IR) | Characteristic antisymmetric C=C=C stretching vibration around 1950-1960 cm⁻¹. |
| ¹H NMR | Signals typically observed in the range of δ 4.4-4.9 ppm for the terminal =CH₂ protons and a signal for the two methyl groups. |
| ¹³C NMR | The central sp-hybridized carbon of the allene typically appears at a very downfield chemical shift (around 200 ppm), while the terminal sp²-hybridized carbons appear in the range of 73-120 ppm. |
Chemical Reactivity and Key Reactions
1,1-Dimethylallene, as a cumulated diene, exhibits unique reactivity, participating in a variety of chemical transformations. One of the most significant classes of reactions is cycloaddition.
[2+2] Cycloaddition Reactions
1,1-Dimethylallene readily undergoes [2+2] cycloaddition reactions with various alkenes and alkynes, providing a direct route to four-membered ring systems. These reactions can be initiated thermally or photochemically.
Experimental Protocol: Thermal [2+2] Cycloaddition with Diethyl Fumarate
This protocol describes a representative thermal cycloaddition reaction.
Materials:
-
1,1-Dimethylallene
-
Diethyl fumarate
-
Toluene (solvent)
-
Sealed tube for high-temperature reactions
Procedure:
-
In a thick-walled sealed tube, dissolve 1,1-dimethylallene and diethyl fumarate in toluene.
-
Carefully seal the tube.
-
Heat the tube in an oil bath or a suitable heating block to 160-200 °C.[3]
-
Maintain the temperature for several hours, monitoring the reaction if possible.
-
After cooling to room temperature, carefully open the sealed tube.
-
Remove the solvent under reduced pressure and purify the resulting cycloadduct by column chromatography or distillation.
Visualizing Chemical Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic and reactive pathways of 1,1-dimethylallene.
Caption: Synthesis of 1,1-Dimethylallene.
Caption: [2+2] Cycloaddition of 1,1-Dimethylallene.
Conclusion
1,1-Dimethylallene, a molecule with a rich history rooted in the fundamental principles of stereochemistry, has evolved from a chemical curiosity to a valuable tool in modern organic synthesis. Its straightforward preparation and unique reactivity, particularly in cycloaddition reactions, make it an important building block for the construction of complex molecular architectures. This guide provides a foundational understanding of its discovery, synthesis, and chemical behavior, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
The Occurrence of 3-Methyl-1,2-Butadiene Derivatives in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 3-methyl-1,2-butadiene, characterized by an allene functional group within an isoprenoid framework, represent a unique class of naturally occurring compounds. While the parent compound, 3-methyl-1,2-butadiene (1,1-dimethylallene), is a volatile hydrocarbon, its derivatives are found in a variety of organisms, from marine algae to insects. These allenic natural products exhibit a range of interesting biological activities, making them a focal point for research in natural product chemistry and drug discovery.
This technical guide provides a comprehensive overview of the natural occurrence of 3-methyl-1,2-butadiene derivatives, with a focus on prominent examples from the carotenoid and sesquiterpenoid classes. It details their biosynthesis, quantitative abundance, and the experimental protocols for their isolation and characterization, aiming to serve as a valuable resource for professionals in the field.
Natural Occurrence of Allenic Isoprenoids
The 3-methyl-1,2-butadiene structural motif is integrated into larger isoprenoid structures, giving rise to a number of fascinating natural products. Notable examples include the allenic carotenoids fucoxanthin and peridinin, and the defensive sesquiterpenoid, grasshopper ketone.
Allenic Carotenoids: Fucoxanthin and Peridinin
Fucoxanthin is a major accessory pigment in the light-harvesting complexes of brown seaweeds (Phaeophyceae) and diatoms.[1][2] Its unique structure, featuring an allenic bond, an epoxide, and a conjugated carbonyl group, allows for the absorption of blue-green light, a spectral range not efficiently captured by chlorophyll.[1]
Peridinin is the primary light-harvesting carotenoid in most photosynthetic dinoflagellates.[3] Structurally related to fucoxanthin, it also possesses an allene group and plays a crucial role in the photosynthetic efficiency of these marine microorganisms by transferring absorbed light energy to chlorophyll.[3]
Allenic Sesquiterpenoids: Grasshopper Ketone
Grasshopper ketone is a defensive compound isolated from the eastern lubber grasshopper, Romalea microptera.[4] This C13-apocarotenoid, which contains an allene group, is part of a chemical defense mechanism that makes the grasshopper unpalatable to predators.[4]
Quantitative Data on Natural Occurrence
The concentration of these allenic derivatives can vary significantly depending on the species, environmental conditions, and developmental stage of the organism. The following table summarizes available quantitative data for fucoxanthin in various brown seaweed species.
| Compound | Organism | Concentration (mg/g dry weight) | Reference |
| Fucoxanthin | Sargassum polycystum | 3.01 ± 0.01 | [5] |
| Fucoxanthin | Sargassum cf. granuliferum | 2.21 ± 0.002 | [5] |
| Fucoxanthin | Sirophysalis trinodis | 0.95 ± 0.01 | [5] |
| Fucoxanthin | Dictyota indica (Winter) | ~0.46 | [6] |
| Fucoxanthin | Dictyota indica (Summer) | ~0.21 | [6] |
Biosynthesis of Allenic Isoprenoids
The biosynthesis of allenic isoprenoids follows the general pathways for isoprenoid synthesis, the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, with specific enzymatic steps leading to the formation of the allene moiety.
Fucoxanthin Biosynthesis
The biosynthesis of fucoxanthin is understood to proceed from β-carotene. Two main hypotheses for the pathway exist: the diadinoxanthin hypothesis and the neoxanthin hypothesis, with the latter being more favored in recent studies.[1][7] The pathway involves a series of desaturation, hydroxylation, epoxidation, and ketolation steps. The formation of the allene is a key, though not fully elucidated, enzymatic transformation.
Peridinin Biosynthesis
The biosynthesis of peridinin is believed to be closely related to that of fucoxanthin, diverging from a common precursor.[8] The exact enzymatic steps are still under investigation.
Experimental Protocols
Isolation and Purification of Fucoxanthin from Brown Seaweed
This protocol describes a general method for the extraction and purification of fucoxanthin.
Detailed Methodology:
-
Extraction: Powdered, dried seaweed is extracted with 90% acetone or ethanol at room temperature with stirring. The extraction is repeated until the solvent remains colorless.
-
Solvent Partitioning: The combined extracts are concentrated under reduced pressure. The residue is then partitioned between n-hexane and water to remove nonpolar impurities.
-
Column Chromatography: The aqueous layer is further extracted with a solvent like chloroform, and the extract is subjected to silica gel column chromatography.[9] A gradient of n-hexane and acetone (e.g., 7:3 v/v) is commonly used for elution. The orange-yellow fraction containing fucoxanthin is collected.
-
HPLC Purification: For high purity, the collected fraction can be further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as acetonitrile/water.[10]
Characterization of Allenic Compounds
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of more volatile derivatives like grasshopper ketone. The retention time provides information on the compound's polarity and boiling point, while the mass spectrum gives its molecular weight and fragmentation pattern, aiding in structure elucidation.[11]
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector is the standard method for the quantification of carotenoids like fucoxanthin and peridinin.[10] A C18 column with a mobile phase of acetonitrile and water is typically used, with detection at around 450 nm.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the definitive structural elucidation of these allenic compounds.[12][13] The characteristic chemical shifts of the allenic carbons and protons provide crucial structural information. For fucoxanthin, the allenic carbon signal appears around 200 ppm in the 13C NMR spectrum.[14]
Logical Relationship of Drug Development from Natural Products
The discovery and development of drugs from natural products like these allenic isoprenoids follow a logical progression.
Conclusion
The natural occurrence of 3-methyl-1,2-butadiene derivatives, particularly in the form of allenic carotenoids and sesquiterpenoids, presents a rich area for scientific exploration. Their unique chemical structures and potent biological activities make them attractive candidates for drug development. This guide has provided a foundational understanding of their natural sources, biosynthesis, and the experimental techniques required for their study. Further research into the enzymatic mechanisms of allene formation and the full spectrum of their pharmacological properties will undoubtedly unlock new opportunities in medicine and biotechnology.
References
- 1. Biosynthetic Pathway and Health Benefits of Fucoxanthin, an Algae-Specific Xanthophyll in Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic pathway and health benefits of fucoxanthin, an algae-specific xanthophyll in brown seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peridinin - Wikipedia [en.wikipedia.org]
- 4. Grasshopper ketone | C13H20O3 | CID 13922639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. jifro.ir [jifro.ir]
- 7. Frontiers | Progress on the biological characteristics and physiological activities of fucoxanthin produced by marine microalgae [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1D and 2D NMR study of some allenic carotenoids of the fucoxanthin series | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 3-Methyl-1,2-butadiene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1,2-butadiene, an unsymmetrical substituted allene, presents a unique diene system for participation in Diels-Alder reactions. Its distinct electronic and steric properties, arising from the cumulative double bonds and the terminal methyl group, significantly influence the regioselectivity and stereoselectivity of the resulting cycloaddition products. These characteristics make it a valuable building block in organic synthesis for the construction of complex cyclic and heterocyclic frameworks, which are often key scaffolds in drug discovery and development. This document provides a comprehensive overview of the mechanistic aspects of Diels-Alder reactions involving 3-methyl-1,2-butadiene and detailed protocols for their application.
Mechanistic Considerations
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. In the case of 3-methyl-1,2-butadiene, the terminal double bond (C1-C2) and the adjacent double bond (C2-C3) can act as the 4π-electron component. The methyl group at the C3 position introduces electronic and steric biases that govern the reaction's outcome.
Regioselectivity: When reacting with unsymmetrical dienophiles, 3-methyl-1,2-butadiene can theoretically yield two regioisomers. The regiochemical outcome is primarily dictated by the electronic effects of the substituents on both the diene and the dienophile. Generally, the reaction proceeds in a way that aligns the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. The methyl group, being an electron-donating group, increases the electron density at the C1 and C3 positions of the diene system. Resonance structures can be drawn to illustrate the partial negative charges on these carbons, which in turn influences the orientation of the dienophile during the cycloaddition. For instance, in reactions with dienophiles containing electron-withdrawing groups (EWGs), the "ortho" and "para" isomers are typically favored over the "meta" isomer.[1][2][3]
Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. For 3-methyl-1,2-butadiene, which is a prochiral molecule, its reaction with a dienophile can lead to the formation of stereoisomers. The approach of the dienophile to the diene can occur from two different faces, leading to endo or exo products. The "endo rule" often predicts the major product, where the substituents of the dienophile are oriented towards the developing π-system of the diene in the transition state.[4][5] This preference is attributed to secondary orbital interactions that stabilize the endo transition state.
Experimental Protocols
Detailed experimental procedures for the Diels-Alder reaction of substituted butadienes are available in the literature. While a specific protocol for 3-methyl-1,2-butadiene is not readily found in general laboratory manuals, the following procedures for structurally similar dienes can be adapted. It is crucial to optimize reaction conditions such as temperature, solvent, and reaction time for each specific dienophile.
General Protocol for Diels-Alder Reaction of a Substituted Butadiene with Maleic Anhydride
This protocol is adapted from the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride and can serve as a starting point for reactions with 3-methyl-1,2-butadiene.[6]
Materials:
-
3-Methyl-1,2-butadiene (or a suitable precursor)
-
Maleic anhydride
-
Xylene (or another high-boiling solvent like toluene)
-
Hexanes (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel, filter paper)
-
Crystallization dish
Procedure:
-
In a clean, dry round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of xylene.
-
Add 3-methyl-1,2-butadiene (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically after 30-60 minutes of reflux), remove the heat source and allow the reaction mixture to cool to room temperature.[7]
-
Upon cooling, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold hexanes to remove any unreacted starting materials.[6]
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., xylene/hexanes or ethyl acetate/hexanes).
-
Dry the purified product and determine its melting point and yield. Characterize the product using spectroscopic methods such as NMR and IR spectroscopy.
Quantitative Data
The yield and isomer ratios of Diels-Alder reactions are highly dependent on the specific reactants and reaction conditions. For the reaction of 2-methyl-1,3-butadiene with tetracyanoethylene, a single product is reported to be formed in over 90% yield.[8][9] In the reaction of (E)-3-methoxycarbonylmethylene-2-oxoindoline with trans- and cis-1,3-pentadienes, single adducts were obtained in high yield.[10]
For a more detailed understanding, a summary of representative reactions is provided in the table below. Note that specific quantitative data for 3-methyl-1,2-butadiene is sparse in readily available literature, and the data for similar dienes is presented for comparative purposes.
| Diene | Dienophile | Product(s) | Yield (%) | Isomer Ratio (endo:exo) | Reference |
| 2,3-Dimethyl-1,3-butadiene | Maleic anhydride | 4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride | High | Predominantly endo | [6] |
| 1,3-Butadiene | Maleic anhydride | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | High | Predominantly endo | [11][12] |
| 2-Methyl-1,3-butadiene | Tetracyanoethylene | 1,2,3,6-Tetrahydro-4-methyl-1,1,2,2-tetracyanocyclohex-4-ene | >90 | Not specified | [8][9] |
| 1,3-Pentadiene | Maleic anhydride | 3-Methyl-4-cyclohexene-cis-1,2-dicarboxylic anhydride | High | Predominantly endo | [10] |
Visualizations
Logical Relationship of Diels-Alder Reaction Components
The following diagram illustrates the fundamental components and outcome of a Diels-Alder reaction.
Experimental Workflow for a Typical Diels-Alder Reaction
This diagram outlines the general steps involved in carrying out a Diels-Alder synthesis in the laboratory.
Conclusion
3-Methyl-1,2-butadiene serves as a versatile diene in Diels-Alder reactions, offering a pathway to a variety of substituted cyclohexene derivatives. The regioselectivity and stereoselectivity of these reactions are key considerations for synthetic planning and can be predicted based on established principles of pericyclic reactions. The provided protocols, adapted from similar diene systems, offer a solid foundation for researchers to explore the synthetic utility of 3-methyl-1,2-butadiene in the development of novel chemical entities. Further investigation into the specific reaction scope and quantitative outcomes with a broader range of dienophiles is warranted to fully exploit the potential of this unique diene.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. regioselectivity Archives – Master Organic Chemistry [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. atc.io [atc.io]
- 7. youtube.com [youtube.com]
- 8. brainly.com [brainly.com]
- 9. Solved Tetracyanoethylene reacts with | Chegg.com [chegg.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Lab report #4: Diels-Alder Reaction - Google 文档 [docs.google.com]
- 12. scribd.com [scribd.com]
Application Notes and Protocols: Polymerization of 1,1-Dimethylallene for Synthetic Rubbers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential polymerization of 1,1-dimethylallene for the synthesis of novel synthetic rubbers. Due to a lack of specific literature on the polymerization of this particular monomer for elastomeric applications, this document outlines generalized protocols and theoretical considerations based on the polymerization of structurally similar monomers, such as other substituted allenes and dienes. The information herein is intended to serve as a foundational guide for researchers to develop experimental procedures for the synthesis and characterization of poly(1,1-dimethylallene) and to evaluate its potential as a synthetic rubber. Significant experimental optimization will be required to achieve the desired material properties.
Introduction
Allenes are a unique class of unsaturated hydrocarbons characterized by the presence of cumulated double bonds (C=C=C). The polymerization of allenes can lead to polymers with interesting microstructures and properties. 1,1-Dimethylallene, with its gem-dimethyl substitution, presents a sterically hindered yet potentially reactive monomer for polymerization. The resulting polymer, poly(1,1-dimethylallene), could exhibit properties suitable for synthetic rubber applications, such as low glass transition temperature and good elastomeric behavior.
This document explores various potential polymerization methods, including cationic, anionic, Ziegler-Natta, and radical polymerization, for the synthesis of poly(1,1-dimethylallene). It also details the necessary characterization techniques to analyze the resulting polymer's structure and properties.
Monomer Synthesis: 1,1-Dimethylallene
A common laboratory-scale synthesis of 1,1-dimethylallene involves the dehydrohalogenation of a suitable dihalide precursor. A representative synthetic route is the reaction of 2,3-dichloro-2-methylpropane with a strong base.
Protocol: Synthesis of 1,1-Dimethylallene
Materials:
-
2,3-dichloro-2-methylpropane
-
Potassium tert-butoxide
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, distillation apparatus)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Charge the flask with a solution of potassium tert-butoxide in anhydrous DMSO.
-
Cool the mixture in an ice bath.
-
Slowly add 2,3-dichloro-2-methylpropane to the cooled solution via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature sufficient to drive the distillation of the volatile 1,1-dimethylallene product.
-
Collect the crude 1,1-dimethylallene in a cooled receiver.
-
Purify the collected liquid by fractional distillation to obtain pure 1,1-dimethylallene.
-
Confirm the purity and structure of the monomer using techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Polymerization Protocols for 1,1-Dimethylallene
The following protocols are generalized and will require significant optimization for the specific case of 1,1-dimethylallene to achieve high molecular weight polymers with elastomeric properties.
Cationic Polymerization
Cationic polymerization is initiated by electrophiles and is suitable for monomers that can form stable carbocationic propagating species.[1] The gem-dimethyl group in 1,1-dimethylallene could stabilize an adjacent carbocation, making this a plausible polymerization method.
Generalized Protocol for Cationic Polymerization:
Materials:
-
1,1-Dimethylallene (freshly distilled and dried)
-
Lewis acid initiator (e.g., BF₃·OEt₂, AlCl₃, TiCl₄)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, hexane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
Procedure:
-
Under an inert atmosphere, dissolve the purified 1,1-dimethylallene in the anhydrous solvent in a flame-dried Schlenk flask.
-
Cool the monomer solution to the desired reaction temperature (e.g., -78 °C to 0 °C).
-
In a separate Schlenk flask, prepare a solution of the Lewis acid initiator in the same solvent.
-
Slowly add the initiator solution to the stirred monomer solution via cannula transfer.
-
Monitor the reaction progress by techniques such as viscometry or by taking aliquots for monomer conversion analysis (GC).
-
Terminate the polymerization by adding a quenching agent, such as methanol or ammonia in methanol.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, ethanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Table 1: Potential Conditions for Cationic Polymerization of 1,1-Dimethylallene
| Parameter | Condition | Rationale |
| Initiator | BF₃·OEt₂, AlCl₃, TiCl₄ | Common Lewis acids for cationic polymerization. |
| Solvent | Dichloromethane, Hexane | Non-protic solvents to avoid termination. |
| Temperature | -78 °C to 0 °C | Lower temperatures can suppress side reactions. |
| Monomer Conc. | 0.1 - 1.0 M | To be optimized for molecular weight control. |
| Quenching Agent | Methanol, Ammonia/Methanol | To terminate the growing polymer chains. |
Anionic Polymerization
Anionic polymerization is initiated by nucleophiles and is effective for monomers with electron-withdrawing groups. While 1,1-dimethylallene does not have a strong electron-withdrawing group, anionic polymerization of some allenes has been reported.
Generalized Protocol for Anionic Polymerization:
Materials:
-
1,1-Dimethylallene (rigorously purified and dried)
-
Organolithium initiator (e.g., n-butyllithium, sec-butyllithium)
-
Anhydrous, aprotic, non-polar solvent (e.g., hexane, cyclohexane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
High-vacuum line and glassware for anionic polymerization
Procedure:
-
Purify the solvent by distillation over a suitable drying agent (e.g., sodium/benzophenone ketyl).
-
Under high vacuum or in a glovebox, add the purified solvent to a flame-dried reactor.
-
Add the purified 1,1-dimethylallene to the reactor.
-
Cool the solution to the desired temperature (e.g., -78 °C to room temperature).
-
Add the organolithium initiator dropwise to the stirred solution.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the reaction by adding a proton source, such as degassed methanol.
-
Precipitate, collect, and dry the polymer as described for cationic polymerization.
Table 2: Potential Conditions for Anionic Polymerization of 1,1-Dimethylallene
| Parameter | Condition | Rationale |
| Initiator | n-BuLi, sec-BuLi | Common initiators for anionic polymerization. |
| Solvent | Hexane, Cyclohexane, Toluene | Aprotic, non-polar solvents are required. |
| Temperature | -78 °C to 25 °C | Temperature affects initiation and propagation rates. |
| Monomer Conc. | 0.1 - 1.0 M | Influences molecular weight and reaction kinetics. |
| Quenching Agent | Degassed Methanol | To protonate the living carbanionic chain ends. |
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are widely used for the stereospecific polymerization of olefins and dienes.[1] They could potentially be used to control the microstructure of poly(1,1-dimethylallene).
Generalized Protocol for Ziegler-Natta Polymerization:
Materials:
-
1,1-Dimethylallene (purified and dried)
-
Ziegler-Natta catalyst components (e.g., TiCl₄, VCl₄)
-
Co-catalyst (e.g., triethylaluminum (TEAL), triisobutylaluminum (TIBAL))
-
Anhydrous, inert hydrocarbon solvent (e.g., heptane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox
Procedure:
-
Under an inert atmosphere, add the anhydrous solvent to a flame-dried reactor.
-
Add the co-catalyst (e.g., TEAL) to the solvent.
-
Slowly add the transition metal catalyst component (e.g., TiCl₄) to form the active catalyst complex. The order and rate of addition are critical and need to be optimized.
-
Age the catalyst for a specific period at a controlled temperature.
-
Introduce the purified 1,1-dimethylallene to the catalyst slurry.
-
Control the reaction temperature and pressure as required.
-
After the desired polymerization time, terminate the reaction by adding an alcohol (e.g., isopropanol) containing an antioxidant.
-
Wash the polymer solution to remove catalyst residues.
-
Precipitate, collect, and dry the polymer.
Table 3: Potential Conditions for Ziegler-Natta Polymerization of 1,1-Dimethylallene
| Parameter | Condition | Rationale |
| Catalyst | TiCl₄/Al(C₂H₅)₃, VCl₄/Al(i-Bu)₃ | Classical Ziegler-Natta systems. |
| Solvent | Heptane, Toluene | Inert hydrocarbon solvents are typically used. |
| Temperature | 25 °C to 100 °C | Influences catalyst activity and polymer properties. |
| Al/Ti Ratio | 1:1 to 10:1 | Critical for catalyst activity and stereocontrol. |
| Termination | Isopropanol with antioxidant | To stop the reaction and stabilize the polymer. |
Radical Polymerization
Radical polymerization is a versatile method that can be initiated by thermal or photochemical decomposition of an initiator.
Generalized Protocol for Radical Polymerization:
Materials:
-
1,1-Dimethylallene (with inhibitor removed)
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO))
-
Solvent (e.g., toluene, benzene, or bulk polymerization)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Purify the 1,1-dimethylallene to remove any inhibitors (e.g., by passing through a column of basic alumina).
-
In a reaction vessel, dissolve the monomer and the radical initiator in the chosen solvent (or use the neat monomer for bulk polymerization).
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the decomposition temperature of the initiator (e.g., 60-80 °C for AIBN) under an inert atmosphere.
-
Allow the polymerization to proceed for the desired time.
-
Cool the reaction mixture and precipitate the polymer in a non-solvent.
-
Collect and dry the polymer.
Table 4: Potential Conditions for Radical Polymerization of 1,1-Dimethylallene
| Parameter | Condition | Rationale |
| Initiator | AIBN, BPO | Common radical initiators with different decomposition temperatures. |
| Solvent | Toluene, Benzene, or Bulk | Choice of solvent can affect chain transfer and polymer properties. |
| Temperature | 60 °C to 100 °C | Depends on the initiator's decomposition kinetics. |
| Initiator Conc. | 0.1 - 1.0 mol% | Affects molecular weight and polymerization rate. |
Characterization of Poly(1,1-dimethylallene)
4.1. Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the polymer's microstructure (e.g., 1,2- vs. 1,4-addition, tacticity).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
4.2. Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
4.3. Thermal Properties
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is a critical parameter for elastomeric behavior. A low Tg (below room temperature) is desirable for a rubber.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
4.4. Mechanical Properties
-
Tensile Testing: To measure properties like tensile strength, elongation at break, and modulus, which are crucial for evaluating its performance as a rubber.
Table 5: Expected Properties of Poly(1,1-dimethylallene) for Synthetic Rubber Applications
| Property | Target Value/Range | Significance |
| Glass Transition Temp. (Tg) | < -20 °C | Essential for elastomeric behavior at room temperature. |
| Molecular Weight (Mw) | > 100,000 g/mol | High molecular weight is necessary for good mechanical strength. |
| Polydispersity Index (PDI) | < 2 (for controlled polym.) | Narrow PDI can lead to more uniform properties. |
| Elongation at Break | > 200% | Indicates good elasticity. |
| Tensile Strength | > 5 MPa | A measure of the material's strength. |
Visualization of Polymerization Workflow and Mechanisms
General Experimental Workflow for Polymerization
Caption: General workflow for the synthesis and characterization of poly(1,1-dimethylallene).
Signaling Pathway of Chain-Growth Polymerization
Caption: Simplified representation of a chain-growth polymerization mechanism.
Application as a Synthetic Rubber
To function as a synthetic rubber, poly(1,1-dimethylallene) must exhibit elastomeric properties. This typically requires:
-
A Low Glass Transition Temperature (Tg): The Tg should be well below the intended service temperature to ensure the polymer is in its rubbery state.
-
High Molecular Weight: Sufficiently long polymer chains are needed to form effective entanglements, contributing to the material's strength.
-
Amorphous Nature: Crystalline domains can stiffen the material and reduce its elasticity.
-
Cross-linking (Vulcanization): To introduce a network structure that prevents plastic flow and allows the material to return to its original shape after deformation.
A potential vulcanization strategy for poly(1,1-dimethylallene) would need to be developed, possibly through the incorporation of a co-monomer with a reactive site for cross-linking or by using peroxide or radiation-based cross-linking methods.
Conclusion and Future Outlook
The polymerization of 1,1-dimethylallene for the synthesis of synthetic rubbers is a largely unexplored area of polymer science. The protocols and data presented in this document are based on established principles of polymer chemistry and are intended to provide a starting point for research in this field. Significant experimental work is required to determine the optimal polymerization conditions for achieving high molecular weight poly(1,1-dimethylallene) and to fully characterize its physical and mechanical properties. Should these investigations prove successful, poly(1,1-dimethylallene) could represent a novel and valuable addition to the family of synthetic elastomers.
References
Application Notes and Protocols for 3-Methyl-1,2-Butadiene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3-methyl-1,2-butadiene (also known as 1,1-dimethylallene), a versatile C5 building block in organic synthesis. The protocols outlined below are intended to serve as a guide for the practical application of this reagent in the synthesis of complex molecules, including intermediates for drug discovery and development.
Overview of Reactivity and Applications
3-Methyl-1,2-butadiene is a readily available allene that participates in a variety of cycloaddition reactions, making it a valuable tool for the construction of carbocyclic and heterocyclic frameworks. Its reactivity is centered around the two adjacent double bonds, which can undergo [4+2] (Diels-Alder) and [2+2] cycloadditions, as well as polymerization. The methyl substitution on the allene influences the regioselectivity of these reactions, providing a handle for controlling the substitution pattern of the resulting products.
Key Applications Include:
-
Diels-Alder Reactions: As a diene component in [4+2] cycloadditions with various dienophiles to form substituted cyclohexene derivatives.
-
[2+2] Cycloadditions: Reaction with electron-deficient alkenes and alkynes to generate cyclobutane and cyclobutene rings.
-
Polymerization: As a monomer in the synthesis of specialty polymers and elastomers.
-
Synthesis of Heterocycles: As a precursor for the construction of various nitrogen- and oxygen-containing heterocyclic systems.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-methyl-1,2-butadiene is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₅H₈ | [1][2] |
| Molecular Weight | 68.12 g/mol | [2] |
| CAS Number | 598-25-4 | [1] |
| Boiling Point | 40-41 °C | [2] |
| Melting Point | -148 °C | [2] |
| Density | 0.694 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.419 | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Soluble in common organic solvents |
Key Synthetic Applications and Protocols
Diels-Alder [4+2] Cycloaddition Reactions
The Diels-Alder reaction is a powerful and widely used method for the formation of six-membered rings. 3-Methyl-1,2-butadiene can act as the diene component, reacting with a variety of dienophiles. The regioselectivity of the reaction is a key consideration, particularly with unsymmetrical dienophiles.
Regioselectivity:
In the Diels-Alder reaction of 3-methyl-1,2-butadiene with an unsymmetrical dienophile containing an electron-withdrawing group (EWG), the major product is typically the "para" isomer. This can be rationalized by considering the electronic effects of the substituents on the diene and dienophile. The methyl groups on the allene are electron-donating, leading to a partial negative charge on the terminal methylene carbon (C1). The electron-withdrawing group on the dienophile creates a partial positive charge on the carbon atom beta to the EWG. The preferential alignment of the diene and dienophile to match these partial charges results in the formation of the 1,4-substituted product as the major regioisomer.[3][4]
General Protocol for Diels-Alder Reaction with an Electron-Deficient Alkene (e.g., Methyl Acrylate):
This protocol is adapted from a general procedure for Diels-Alder reactions of substituted butadienes.[5]
Materials:
-
3-Methyl-1,2-butadiene
-
Methyl acrylate (or other suitable dienophile)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) (optional)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add the dienophile (1.0 eq) and the anhydrous solvent.
-
If a Lewis acid catalyst is used, cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid (0.1-1.0 eq) dropwise.[6][7]
-
Add 3-methyl-1,2-butadiene (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the dienophile) and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution if a Lewis acid was used).
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Diels-Alder Reactions:
The following table summarizes representative yields for Diels-Alder reactions of substituted butadienes with various dienophiles, illustrating the general efficiency of this transformation. Specific yields for 3-methyl-1,2-butadiene will vary depending on the dienophile and reaction conditions.
| Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Amino-3-siloxy-butadiene | Methyl Acrylate | None | Ether | RT | 20 | 98 | [5] |
| 1,3-Butadiene | Methyl Acrylate | BF₃ | Aqueous | RT | - | - | [6] |
| 1,3-Butadiene | Ethene | None | - | 200 | 4 | 93.5 | [7] |
| Cyclopentadiene | Maleic Anhydride | None | Ethyl Acetate/Hexane | RT | 0.1 | High | [8] |
[2+2] Cycloaddition Reactions
3-Methyl-1,2-butadiene can also participate in [2+2] cycloaddition reactions with activated alkenes, such as those bearing electron-withdrawing groups, to form four-membered rings. These reactions can be promoted thermally or by a Lewis acid catalyst.
General Protocol for [2+2] Cycloaddition with an Electron-Deficient Alkene (e.g., Tetracyanoethylene - TCNE):
-
In a round-bottom flask, dissolve the electron-deficient alkene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Add 3-methyl-1,2-butadiene (1.0-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC or NMR.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting cyclobutane derivative by recrystallization or column chromatography.
Quantitative Data for a Related [2+2] Cycloaddition:
While a specific protocol with quantitative data for 3-methyl-1,2-butadiene was not found, the following example of a Rh(I)-catalyzed [2+2+1] cycloaddition involving a methyl-substituted allene provides insight into the conditions that can be employed.
| Allene-yne Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Diethyl 2-allyl-2-(but-2-yn-1-yl)malonate | [Rh(CO)₂Cl]₂ | Toluene | 90 | 1.5 | 27 |[9] |
Polymerization
3-Methyl-1,2-butadiene can be polymerized using various methods, including anionic and Ziegler-Natta catalysis, to produce polymers with potentially interesting properties for materials science applications.
General Protocol for Anionic Polymerization:
This protocol is based on general procedures for the anionic polymerization of dienes.[10]
Materials:
-
3-Methyl-1,2-butadiene, rigorously purified and dried
-
Anionic initiator (e.g., n-butyllithium)
-
Anhydrous, deoxygenated solvent (e.g., hexane, benzene)
-
High-vacuum line and glassware
Procedure:
-
Assemble and flame-dry the polymerization reactor under high vacuum.
-
Introduce the purified solvent into the reactor via vacuum distillation.
-
Add the desired amount of the anionic initiator to the solvent.
-
Distill the purified 3-methyl-1,2-butadiene monomer into the reactor.
-
Allow the polymerization to proceed at the desired temperature (e.g., room temperature). The reaction is often exothermic.
-
After the desired time or conversion is reached, terminate the polymerization by adding a quenching agent (e.g., degassed methanol).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
General Protocol for Ziegler-Natta Polymerization:
This protocol is based on general procedures for the Ziegler-Natta polymerization of butadiene.[11][12]
Materials:
-
3-Methyl-1,2-butadiene, purified
-
Ziegler-Natta catalyst components (e.g., a neodymium-based catalyst system like NdV₃/TEAL/EASC)
-
Anhydrous solvent (e.g., n-hexane)
-
Inert atmosphere reactor
Procedure:
-
Purge a stainless-steel reactor with high-purity nitrogen and heat to remove moisture.
-
Cool the reactor to the desired reaction temperature.
-
Introduce the anhydrous solvent into the reactor.
-
Add the Ziegler-Natta catalyst components in the appropriate order and ratio.
-
Introduce the 3-methyl-1,2-butadiene monomer into the reactor.
-
Maintain the reaction at the desired temperature and pressure, with stirring.
-
After the reaction is complete, terminate the polymerization by adding a deactivating agent (e.g., acidified ethanol).
-
Wash the resulting polymer, filter, and dry under vacuum.
Visualizations
Diels-Alder Regioselectivity
The following diagram illustrates the origin of the regioselectivity in the Diels-Alder reaction of 3-methyl-1,2-butadiene with an unsymmetrical dienophile.
Caption: Favorable alignment in the Diels-Alder reaction.
Experimental Workflow for a Catalyzed Diels-Alder Reaction
This diagram outlines the general laboratory workflow for performing a Lewis acid-catalyzed Diels-Alder reaction.
Caption: Catalyzed Diels-Alder experimental workflow.
Safety Information
3-Methyl-1,2-butadiene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Disclaimer: The protocols provided are intended as a general guide. Researchers should adapt these procedures as necessary based on the specific substrates, equipment, and safety considerations of their laboratory. It is highly recommended to consult the primary literature for detailed experimental conditions for specific reactions.
References
- 1. 1,2-Butadiene, 3-methyl- [webbook.nist.gov]
- 2. 3-Methyl-1,2-butadiene | C5H8 | CID 11714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. web.mit.edu [web.mit.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Conditions for a Rh(I)-catalyzed [2 + 2 + 1] cycloaddition reaction with methyl substituted allenes and alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 12. Polymerization of Ethylene and 1,3-Butadiene Using Methylaluminoxane-Phosphine Catalyst Systems [mdpi.com]
Application Notes and Protocols for Photo-induced Reactions of 1,1-Dimethylallene with Cyanoarenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the photo-induced reactions between 1,1-dimethylallene and various cyanoarenes. The core of this transformation is the Photochemical Nucleophile-Olefin Combination, Aromatic Substitution (photo-NOCAS) reaction, a powerful method for the formation of complex molecular scaffolds.
Introduction
The photo-induced reaction of 1,1-dimethylallene with cyanoarenes in the presence of a nucleophile, such as methanol, proceeds via a photo-induced electron transfer (PET) mechanism. This process, known as the photo-NOCAS reaction, leads to the formation of 1:1:1 adducts of the arene, allene, and nucleophile. These reactions are of significant interest in synthetic chemistry as they allow for the construction of intricate molecular architectures from readily available starting materials. The reaction is initiated by the photoexcitation of the cyanoarene, which then acts as a single-electron acceptor from the allene. The resulting allene radical cation is then attacked by the nucleophile, followed by a series of steps culminating in the final product.
Reaction Mechanism: The Photo-NOCAS Pathway
The generally accepted mechanism for the photo-NOCAS reaction of 1,1-dimethylallene with a cyanoarene in the presence of methanol is depicted below. The efficiency of these reactions can often be enhanced by the addition of a co-donor, such as biphenyl.[1]
Caption: Generalized Photo-NOCAS reaction pathway.
Quantitative Data Summary
The photo-NOCAS reaction of 1,1-dimethylallene has been investigated with several cyanoarenes. The primary products are 1:1:1 adducts where methanol adds to the central carbon of the allene, and substitution occurs on the aromatic ring.
| Cyanoarene | Product(s) |
| 1,2,4,5-Tetracyanobenzene | 1:1:1 Adducts of arene-allene-methanol. |
| 1,4-Dicyanobenzene | 1:1:1 Adducts of arene-allene-methanol.[1] |
| 1,4-Dicyanonaphthalene | Initially forms a 1:1:1 adduct which can undergo further photochemical reactions, including intramolecular [2π + 2π] cycloaddition to form tricyclic products or addition of a second methanol molecule.[1] |
Note: Specific yields are highly dependent on reaction conditions and are not consistently reported in the available literature abstracts. The full experimental details from the primary literature are necessary for a comprehensive quantitative summary.
Experimental Protocols
The following are generalized protocols for the photo-induced reaction of 1,1-dimethylallene with cyanoarenes based on the photo-NOCAS mechanism. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: General Procedure for the Photo-NOCAS Reaction
Materials:
-
1,1-Dimethylallene
-
Cyanoarene (e.g., 1,4-Dicyanobenzene)
-
Acetonitrile (spectroscopic grade)
-
Methanol (ACS grade)
-
Biphenyl (optional co-donor)
-
Inert gas (Argon or Nitrogen)
-
Photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter.
Caption: Experimental workflow for the photo-NOCAS reaction.
Procedure:
-
Reaction Setup: In a Pyrex reaction vessel, dissolve the cyanoarene and the optional biphenyl co-donor in a mixture of acetonitrile and methanol (typically a 3:1 or 4:1 ratio).
-
Degassing: Thoroughly degas the solution by bubbling with a gentle stream of argon or nitrogen for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the cyanoarene.
-
Addition of Allene: Add 1,1-dimethylallene to the degassed solution. The molar ratio of allene to cyanoarene is typically in excess for the allene.
-
Irradiation: Place the reaction vessel in a photochemical reactor and irradiate with a medium-pressure mercury lamp. A Pyrex filter is used to block short-wavelength UV light that could cause undesired side reactions. Maintain a constant temperature, often near room temperature, using a cooling system.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove excess methanol and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product(s) using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm the structure of the 1:1:1 adduct.
Safety Precautions
-
Photochemical reactions should be carried out in a well-ventilated fume hood.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding and personal protective equipment (UV-blocking safety glasses, lab coat, gloves).
-
1,1-Dimethylallene is a volatile and flammable liquid. Handle with care and avoid ignition sources.
-
Cyanoarenes can be toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.
Applications in Drug Development
The photo-NOCAS reaction provides a valuable tool for the synthesis of novel and complex molecular frameworks that may be of interest in drug discovery and development. The ability to combine three simple components in a single, light-mediated step allows for the rapid generation of diverse chemical libraries. The resulting polycyclic and highly functionalized products can serve as scaffolds for the development of new therapeutic agents. The unique substitution patterns achievable through this methodology can lead to the discovery of compounds with novel biological activities.
References
Application Notes and Protocols for Handling Gaseous 1,2-Butadienone, 3-methyl-
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling of gaseous 1,2-Butadienone, 3-methyl-, also known as 3-Methyl-1,2-butadiene. This highly volatile and flammable compound requires stringent safety measures and specialized handling procedures in a laboratory setting.
Introduction
1,2-Butadienone, 3-methyl- (CAS No: 598-25-4) is a colorless, volatile liquid with a low boiling point, meaning it readily forms a flammable gas at room temperature.[1][2] It is primarily used in organic synthesis.[1] Due to its hazardous nature, including high flammability and potential health risks, adherence to strict safety protocols is paramount.[2][3][4][5]
Quantitative Data Summary
A summary of the key quantitative data for 1,2-Butadienone, 3-methyl- is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C5H8 | [1] |
| Molecular Weight | 68.117 g/mol | [6] |
| Boiling Point | 40-41 °C (lit.) | [1][2] |
| Melting Point | -148 °C (lit.) | [1][2] |
| Density | 0.694 g/mL at 25 °C (lit.) | [1][2] |
| Vapor Pressure | 473.6 hPa at 20 °C | [2] |
| Flash Point | -12 °C (closed cup) | [2] |
| Lower Explosion Limit | 1.5 %(V) | [2] |
| Solubility | Soluble in ether, benzene, acetone, ethanol.[1][2] |
Safety Precautions and Hazard Management
3.1. Hazard Identification
-
Flammability: Highly flammable liquid and vapor.[2][5] Vapors can form explosive mixtures with air.[7]
-
Health Hazards: Causes skin and serious eye irritation.[1][2][5] May cause respiratory irritation.[2] May be fatal if swallowed and enters airways.[2]
-
Environmental Hazards: Should not be released into the environment.[5]
3.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield meeting EN 166 standards.[8]
-
Hand Protection: Wear chemically resistant gloves (e.g., Butyl rubber) complying with EN 374.[8]
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[2]
-
Respiratory Protection: Use a full-face respirator with appropriate cartridges if engineering controls are insufficient or during emergency situations.[2]
3.3. Engineering Controls
-
Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static discharge.[3][5][9] Use explosion-proof electrical equipment.[3][5]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[5]
Experimental Protocols
4.1. Protocol for Generating and Handling Gaseous 1,2-Butadienone, 3-methyl- in a Closed System
This protocol describes a method for generating a controlled stream of gaseous 1,2-Butadienone, 3-methyl- for use in reactions or analytical procedures.
Materials:
-
Liquid 1,2-Butadienone, 3-methyl-
-
Inert gas supply (e.g., Nitrogen or Argon) with a regulator and flow meter
-
Gas-tight syringes
-
Schlenk line or similar inert atmosphere apparatus
-
Reaction vessel or analytical instrument inlet
-
Heating mantle with temperature controller
-
Condenser with a cooling fluid supply
-
Scrubber or trap containing a suitable neutralizing agent (e.g., activated carbon)
Procedure:
-
System Setup: Assemble the apparatus in a chemical fume hood. The setup should consist of a flask containing a small amount of liquid 1,2-Butadienone, 3-methyl-, connected to an inert gas line. The outlet of the flask should be connected to the reaction vessel or instrument, followed by a condenser and a scrubber before venting to the fume hood exhaust.
-
Inert Atmosphere: Purge the entire system with an inert gas to remove air and moisture.
-
Vapor Generation: Gently heat the flask containing the liquid 1,2-Butadienone, 3-methyl- using a heating mantle to a temperature slightly above its boiling point (40-41 °C).
-
Gas Delivery: Control the flow of the inert gas through the flask to carry the gaseous compound into the reaction vessel. The concentration of the gaseous analyte can be controlled by adjusting the temperature and the inert gas flow rate.
-
Condensation and Trapping: Any unreacted vapor exiting the reaction vessel should be passed through a condenser to liquefy it, followed by a scrubber to trap any remaining volatile compound before venting.
-
Shutdown: Once the experiment is complete, turn off the heat source and allow the system to cool down under the inert gas flow. Purge the system with inert gas to remove any residual vapors.
4.2. Protocol for Transferring Liquid 1,2-Butadienone, 3-methyl-
Due to its high volatility, transferring the liquid requires care to minimize the release of flammable vapors.
Materials:
-
Sealed container of 1,2-Butadienone, 3-methyl-
-
Gas-tight syringe with a long needle
-
Septum-sealed receiving vessel
-
Inert gas supply
Procedure:
-
Preparation: Ensure the receiving vessel is under a positive pressure of an inert gas.
-
Syringe Purge: Purge the gas-tight syringe with inert gas several times to remove any air.
-
Liquid Withdrawal: Carefully pierce the septum of the 1,2-Butadienone, 3-methyl- container with the syringe needle and slowly withdraw the desired volume of liquid. The headspace of the container should be backfilled with inert gas to prevent a vacuum.
-
Transfer: Quickly and carefully transfer the liquid by injecting it through the septum of the receiving vessel.
-
Syringe Cleaning: Immediately rinse the syringe with a suitable solvent (e.g., acetone) in the fume hood and purge with inert gas.
Visualizations
Experimental Workflow for Handling Gaseous 1,2-Butadienone, 3-methyl-
Caption: Workflow for the safe generation and handling of gaseous 1,2-Butadienone, 3-methyl-.
Logical Relationship of Safety Measures
Caption: Interrelationship between hazards and control measures for safe handling.
References
Application Notes and Protocols for the Quantification of 3-Methyl-1,2-Butadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1,2-butadiene, also known as 1,1-dimethylallene, is a volatile organic compound of interest in various fields of chemical research and development. Its accurate quantification is crucial for process monitoring, quality control, and safety assessment. These application notes provide detailed protocols for the quantitative analysis of 3-methyl-1,2-butadiene using gas chromatography with flame ionization detection (GC-FID), a robust and widely accessible analytical technique. The protocols cover sample preparation, instrument parameters, and data analysis.
Analytical Techniques
Gas chromatography is the premier technique for the separation and quantification of volatile hydrocarbons like 3-methyl-1,2-butadiene. The choice of gas chromatography column is critical for achieving the desired separation from other C5 isomers and potential matrix interferences.
Recommended GC Columns:
-
PLOT (Porous Layer Open Tubular) Alumina Columns: These columns, such as Rt®-Alumina BOND/MAPD, offer high selectivity for C1-C5 hydrocarbons, enabling the separation of saturated and unsaturated isomers. They are particularly effective for resolving polar unsaturates like dienes.
-
Non-Polar Capillary Columns: Columns with stationary phases like 100% dimethylpolysiloxane (e.g., DB-1) or PONA (Paraffins, Olefins, Naphthenes, and Aromatics) are also suitable. Separation on these columns is primarily based on boiling point, and they are effective for analyzing complex hydrocarbon mixtures.
Detection:
-
Flame Ionization Detector (FID): The FID is the detector of choice for the quantification of hydrocarbons.[1] It offers high sensitivity, a wide linear range, and a response that is proportional to the number of carbon atoms in the analyte, making it ideal for quantitative analysis.[1][2]
Experimental Protocols
Protocol 1: Quantification of 3-Methyl-1,2-Butadiene in a Gaseous Matrix using Headspace GC-FID
This protocol is suitable for the analysis of 3-methyl-1,2-butadiene in air or other gaseous samples.
1. Sample Preparation and Handling:
-
Standard Preparation:
-
Prepare a stock standard by accurately weighing a known amount of high-purity (>97%) 3-methyl-1,2-butadiene in a sealed vial containing a known volume of a suitable solvent (e.g., methanol). Due to its high volatility, it is recommended to chill the solvent and vial before adding the analyte.
-
Prepare a series of working standards by serial dilution of the stock standard. These standards should bracket the expected concentration range of the samples.
-
-
Sample Collection:
-
Collect gaseous samples in Tedlar® bags or other appropriate gas sampling containers.
-
-
Headspace Vial Preparation:
-
For calibration standards, inject a known volume of the liquid standard into a sealed headspace vial.
-
For gaseous samples, transfer a known volume of the gas from the sampling bag into a sealed headspace vial using a gas-tight syringe.
-
2. GC-FID Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 Series GC or equivalent |
| Column | Rt®-Alumina BOND/MAPD, 50 m x 0.53 mm ID, 10 µm film thickness |
| Injector | Split/Splitless, 200 °C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium, constant flow at 2.5 mL/min |
| Oven Program | Initial temperature 70 °C, hold for 5 min, ramp to 200 °C at 10 °C/min, hold for 5 min |
| Detector | FID, 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
| Headspace Sampler | Agilent 8697 Headspace Sampler or equivalent |
| Vial Equilibration | 90 °C for 15 min |
| Injection Volume | 1 mL of headspace |
3. Data Analysis and Quantification:
-
Identify the 3-methyl-1,2-butadiene peak in the chromatogram based on its retention time, determined by injecting a pure standard.
-
Integrate the peak area of the 3-methyl-1,2-butadiene peak in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of 3-methyl-1,2-butadiene in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification of 3-Methyl-1,2-Butadiene in a Liquid Matrix by Direct Injection GC-FID
This protocol is suitable for analyzing 3-methyl-1,2-butadiene in liquid hydrocarbon mixtures, such as pyrolysis gasoline.
1. Sample Preparation and Handling:
-
Standard Preparation:
-
Prepare a stock standard of 3-methyl-1,2-butadiene in a suitable solvent (e.g., hexane or pentane) by accurately weighing the analyte.
-
Prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
If necessary, dilute the sample with a suitable solvent to bring the concentration of 3-methyl-1,2-butadiene within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
2. GC-FID Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 Series GC or equivalent |
| Column | HP-PONA, 100 m x 0.25 mm ID, 0.5 µm film thickness |
| Injector | Split/Splitless, 250 °C |
| Split Ratio | 100:1 |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Oven Program | Initial temperature 40 °C, hold for 10 min, ramp to 200 °C at 5 °C/min, hold for 10 min |
| Detector | FID, 275 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
| Injection Volume | 1 µL |
3. Data Analysis and Quantification:
-
Follow the same data analysis and quantification steps as described in Protocol 1.
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of 3-methyl-1,2-butadiene using the described protocols. Actual retention times and response factors should be determined experimentally.
| Analyte | Retention Time (min) - Protocol 1 | Retention Time (min) - Protocol 2 | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| 3-Methyl-1,2-butadiene | ~8.5 | ~12.2 | 0.1 | 0.3 |
| Isoprene (potential interferent) | ~7.9 | ~11.5 | - | - |
| 1,2-Butadiene (potential interferent) | ~7.2 | ~10.8 | - | - |
Note: Retention times are estimates and will vary depending on the specific instrument, column, and conditions. It is crucial to confirm the retention time of 3-methyl-1,2-butadiene with a pure standard.
Visualizations
Experimental Workflow for Headspace GC-FID Analysis
References
Application Notes and Protocols: 3-Methyl-1,2-Butadiene and its Isomer, Isoprene, in Materials Science
Introduction
3-Methyl-1,2-butadiene, an isomer of the more commonly known isoprene (2-methyl-1,3-butadiene), has limited direct applications in materials science.[1][2][3][4][5] Its primary use is in specialized organic synthesis reactions.[6] Conversely, isoprene is a cornerstone monomer in the polymer industry, serving as the building block for polyisoprene, a synthetic rubber with properties that closely mimic natural rubber.[7][8][9] This document will focus on the extensive applications of isoprene in materials science, providing detailed protocols for its polymerization and summarizing the material properties of the resulting polyisoprene.
The polymerization of isoprene can lead to four different isomers: cis-1,4-polyisoprene, trans-1,4-polyisoprene, 1,2-polyisoprene, and 3,4-polyisoprene.[8][10] The cis-1,4 isomer is the most commercially significant due to its elastomeric properties, closely resembling those of natural rubber.[7][8][10][11]
Applications of Polyisoprene in Materials Science
Polyisoprene is a versatile elastomer used in a wide array of applications owing to its high resilience, low water swell, high gum tensile strength, and good tack.[11]
-
Tire Industry : The largest consumer of polyisoprene is the tire industry.[7][11] It is used in the manufacturing of tires for its excellent strength, resilience, and resistance to abrasion and flex fatigue.[12]
-
Medical and Laboratory Applications : Due to its biocompatibility and resistance to many inorganic chemicals, polyisoprene is a material of choice for various medical and laboratory products.[12][13][14] It serves as a non-allergenic alternative to natural rubber latex, making it suitable for surgical gloves, medical tubing, and other devices that come into contact with the human body.[9][12][13]
-
Engineered Products : The durability and vibration-damping properties of polyisoprene make it ideal for engineered products such as bushings, anti-vibration mounts, O-rings, gaskets, and seals.[12][13]
-
Adhesives and Sealants : Polyisoprene's inherent tackiness and flexibility are advantageous in the formulation of high-performance adhesives and sealants.[14]
-
Sporting Goods : The excellent tensile strength and elasticity of polyisoprene lend themselves to the production of sporting equipment like resistance bands, practice goals, and slingshots.[12][15]
-
Other Consumer Products : Polyisoprene is also found in a variety of other consumer goods, including footwear, rubber bands, and sponges.[11][15]
Quantitative Data on Polyisoprene Properties
The physical, mechanical, and thermal properties of polyisoprene can be tailored by controlling the polymer's microstructure (the proportion of cis-1,4, trans-1,4, 1,2, and 3,4 isomers). The following tables summarize key quantitative data for synthetic polyisoprene, primarily the cis-1,4 isomer.
Table 1: Mechanical Properties of Synthetic Polyisoprene [16]
| Property | Value Range |
| Durometer (Hardness) | 30 - 95 Shore A |
| Tensile Strength | 500 - 3,500 PSI |
| Elongation | 300% - 900% |
Table 2: Thermal Properties of Synthetic Polyisoprene [16][17]
| Property | Value |
| Low-Temperature Range | -20°F to -70°F |
| Minimum for Continuous Use (Static) | -60°F |
| Brittle Point | -80°F |
| High-Temperature Range | +180°F to +220°F |
| Maximum for Continuous Use (Static) | +180°F |
| Glass Transition Temperature (Tg) | -64°C (for 98% cis-1,4 content)[11] |
Experimental Protocols for Isoprene Polymerization
The synthesis of polyisoprene with controlled stereochemistry is crucial for achieving desired material properties. Anionic polymerization and Ziegler-Natta catalysis are two of the most important methods for this purpose.
Protocol 1: Anionic Polymerization of Isoprene
Anionic polymerization of isoprene, typically initiated by organolithium compounds like n-butyllithium, can produce polyisoprene with a high cis-1,4 content (around 90-92%).[7] This method is known for producing polymers with a narrow molecular weight distribution.[18]
Materials:
-
Isoprene (99% mole purity)[18]
-
n-Hexane (or cyclohexane) as solvent[18]
-
n-Butyllithium as initiator
-
High-vacuum line and Schlenk techniques
-
Pyrex reaction vessels[18]
Procedure:
-
Purification of Reagents :
-
Isoprene: Purify by successive distillations into flasks containing freshly sublimed sodium to remove inhibitors and moisture.[18] Degas the monomer by freeze-pump-thaw cycles.
-
n-Hexane: Dry over a suitable drying agent (e.g., calcium hydride) and distill under vacuum.
-
-
Polymerization :
-
Assemble the reaction vessel, which has been thoroughly flamed under high vacuum to remove adsorbed impurities.[18]
-
Introduce the desired amount of purified n-hexane into the reaction vessel via vacuum distillation.
-
Add the purified isoprene monomer to the solvent.
-
Initiate the polymerization by adding a calculated amount of n-butyllithium solution at room temperature with vigorous stirring.[19] The reaction is typically first-order with respect to the monomer and half-order with respect to the initiator concentration in non-polar solvents.[18]
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight. The growing chain anions remain active indefinitely in the absence of termination agents.[18]
-
-
Termination and Polymer Recovery :
-
Terminate the polymerization by adding a protonating agent, such as degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Filter and wash the precipitated polymer.
-
Dry the polymer under vacuum to a constant weight.
-
Protocol 2: Ziegler-Natta Polymerization of Isoprene
Ziegler-Natta catalysts are used to produce highly stereoregular polyisoprene, with cis-1,4 content often exceeding 98%, closely mimicking natural rubber.[9] A common Ziegler-Natta system for isoprene polymerization is TiCl₄/Al(i-C₄H₉)₃.[7]
Materials:
-
Isoprene
-
Toluene or other suitable hydrocarbon solvent
-
Titanium tetrachloride (TiCl₄)
-
Triisobutylaluminium (Al(i-C₄H₉)₃)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation :
-
In an inert atmosphere, prepare a solution of TiCl₄ in the chosen solvent.
-
Separately, prepare a solution of Al(i-C₄H₉)₃.
-
The active catalyst is typically formed in situ by adding the Al(i-C₄H₉)₃ solution to the TiCl₄ solution at a controlled temperature.
-
-
Polymerization :
-
In a reaction vessel under an inert atmosphere, add the solvent and the isoprene monomer.
-
Introduce the pre-formed Ziegler-Natta catalyst to the monomer solution to initiate polymerization.
-
Maintain the reaction at a constant temperature with stirring. The polymerization kinetics and the resulting polymer's microstructure can be influenced by the polymerization temperature and time.[20]
-
-
Termination and Polymer Recovery :
-
Quench the reaction by adding an alcohol (e.g., isopropanol) containing an antioxidant.
-
Precipitate the polymer in a non-solvent.
-
Wash the polymer to remove catalyst residues.
-
Dry the polymer under vacuum.
-
Diagrams
References
- 1. 1,2-Butadiene, 3-methyl- [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. 3-Methyl-1,2-butadiene | C5H8 | CID 11714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methyl-1,2-butadiene 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 3-Methyl-1,2-butadiene 598-25-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 3-Methyl-1,2-butadiene, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. Polyisoprene - Wikipedia [en.wikipedia.org]
- 8. Polyisoprene | Natural Rubber, Synthetic Rubber & Uses | Britannica [britannica.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polyisoprene - Industrial Uses & Applications | Kent Elastomer Products [kentelastomer.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. rahco-rubber.com [rahco-rubber.com]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 18. Anionic Polymerization of Isoprene at Low Concentrations of Polyisoprenyllithium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,1-Dimethylallene as a Versatile Precursor in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylallene is a versatile and highly reactive building block in organic synthesis, offering a gateway to a diverse array of molecular architectures relevant to fine chemicals and pharmaceuticals. Its unique electronic and steric properties, stemming from the cumulative double bonds, allow for a range of selective transformations. This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing 1,1-dimethylallene as a precursor, including hydroamination, [2+2] cycloaddition, and the allenic Alder-ene reaction.
Hydroamination of 1,1-Dimethylallene for the Synthesis of Allylic Amines
The addition of an N-H bond across one of the double bonds of 1,1-dimethylallene provides a direct and atom-economical route to valuable allylic amine scaffolds. These motifs are prevalent in pharmaceuticals and agrochemicals. Both gold and palladium-based catalytic systems have been shown to be effective for this transformation, often with complementary selectivity.
Gold(I)-Catalyzed Hydroamination with Secondary Amines
Gold(I) catalysts, particularly those with bulky N-heterocyclic carbene (NHC) or phosphine ligands, are highly effective for the intermolecular hydroamination of 1,1-dimethylallene. These reactions typically proceed under mild conditions with high regioselectivity, favoring the branched, sterically hindered allylic amine.
Experimental Protocol: Gold(I)-Catalyzed Hydroamination of 1,1-Dimethylallene with N-Methylaniline
This protocol is adapted from the mechanistic studies of Widenhoefer and coworkers.
-
Materials:
-
1,1-Dimethylallene
-
N-Methylaniline
-
(IPr)AuOTf (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Anhydrous dioxane
-
Schlenk tube
-
Magnetic stirrer
-
Standard glassware for inert atmosphere techniques
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add (IPr)AuOTf (5 mol%).
-
Add anhydrous dioxane (0.4 mL) to dissolve the catalyst.
-
Add N-methylaniline (0.5 mmol, 1.0 equiv.).
-
Add 1,1-dimethylallene (0.5 mmol, 1.0 equiv.).
-
Seal the Schlenk tube and stir the reaction mixture at 70 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
The product, N-methyl-N-(3-methylbut-2-en-1-yl)aniline, can be purified by silica gel column chromatography.
-
Quantitative Data:
| Entry | Amine | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Methylaniline | (IPr)AuOTf (5 mol%) | 70 | 12 | 98 | [1] |
| 2 | Aniline | Cat1 (5 mol%) | 70 | 12 | 95 (mixture of mono- and di-allylated) | [1] |
Cat1 = [a 1/1 mixture of (CAAC)AuCl and KB(C6F5)4]
Reaction Mechanism: Gold(I)-Catalyzed Hydroamination
The currently accepted mechanism for the gold(I)-catalyzed hydroamination of 1,1-dimethylallene with a secondary amine involves an outer-sphere nucleophilic attack of the amine on the gold-activated allene.[1][2]
Caption: Gold(I)-catalyzed hydroamination of 1,1-dimethylallene.
Palladium-Catalyzed Hydroamination
Palladium complexes also catalyze the hydroamination of 1,1-dimethylallene, providing access to both branched and linear allylic amines depending on the reaction conditions and the nature of the amine.[3]
Experimental Protocol: Palladium-Catalyzed Hydroamination of 1,1-Dimethylallene with Alkylamines
This protocol is based on the work of Schmidt and coworkers.[3]
-
Materials:
-
1,1-Dimethylallene
-
Alkylamine (e.g., morpholine)
-
[(3IPtBu)Pd(allyl)]OTf (3IPtBu = 1,3-bis(tert-butyl)imidazol-2-ylidene)
-
Anhydrous solvent (e.g., THF or Benzene-d6 for NMR monitoring)
-
NMR tube or reaction vial
-
-
Procedure:
-
In a glovebox, dissolve [(3IPtBu)Pd(allyl)]OTf (catalyst loading as per table) in the chosen anhydrous solvent.
-
Add the alkylamine (1.0 equiv.).
-
Add 1,1-dimethylallene (1.0 equiv.).
-
Seal the reaction vessel and stir at ambient temperature.
-
Monitor the reaction by ¹H NMR spectroscopy.
-
Upon completion, the product can be isolated by removal of the solvent and subsequent purification if necessary.
-
Quantitative Data:
| Entry | Amine | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | Product | Reference |
| 1 | Morpholine | 2.5 | C₆D₆ | <1 | >95 | Branched | [3] |
| 2 | Pyrrolidine | 2.5 | C₆D₆ | <1 | >95 | Branched | [3] |
| 3 | Aniline | 2.5 | THF | 1 | >95 | Branched | [3] |
Reaction Mechanism: Palladium-Catalyzed Hydroamination
The proposed mechanism involves the formation of a palladium hydride species which undergoes migratory insertion with the allene, followed by reductive elimination to yield the allylic amine and regenerate the active catalyst.
Caption: Palladium-catalyzed hydroamination of 1,1-dimethylallene.
[2+2] Cycloaddition of 1,1-Dimethylallene
The [2+2] cycloaddition of allenes with alkenes is a powerful method for the synthesis of cyclobutane rings, which are important structural motifs in medicinal chemistry. 1,1-dimethylallene can react with electron-deficient alkenes under thermal conditions to afford substituted cyclobutanes.
Experimental Protocol: Thermal [2+2] Cycloaddition of 1,1-Dimethylallene with Diethyl Fumarate
-
Materials:
-
1,1-Dimethylallene
-
Diethyl fumarate
-
Toluene
-
Sealed tube
-
-
Procedure:
-
Place 1,1-dimethylallene and diethyl fumarate in a heavy-walled sealed tube.
-
Add toluene as the solvent.
-
Seal the tube and heat to the desired temperature (e.g., 160-200 °C).
-
Maintain the temperature for the specified reaction time.
-
After cooling, carefully open the tube and concentrate the reaction mixture.
-
Purify the resulting cyclobutane adducts by column chromatography.
-
Quantitative Data:
| Entry | Alkene | Temperature (°C) | Product(s) | Reference |
| 1 | Diethyl maleate | 160-200 | Mixture of cyclobutane stereoisomers | [4] |
| 2 | Diethyl fumarate | 160-200 | Mixture of cyclobutane stereoisomers | [4] |
Logical Relationship: [2+2] Cycloaddition
Caption: Thermal [2+2] cycloaddition of 1,1-dimethylallene.
Rhodium(I)-Catalyzed Allenic Alder-Ene Reaction
General Experimental Protocol (Adaptable for 1,1-Dimethylallene Derivatives)
-
Materials:
-
Allenic substrate (derivative of 1,1-dimethylallene)
-
Alkyne
-
[Rh(CO)₂Cl]₂
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Schlenk flask or reaction vial
-
Magnetic stirrer
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the rhodium catalyst (e.g., 5-10 mol%).
-
Add the anhydrous, degassed solvent.
-
Add the allene and alkyne substrates.
-
Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify the triene product by column chromatography.
-
Experimental Workflow: Rhodium-Catalyzed Allenic Alder-Ene Reaction
Caption: Workflow for a Rhodium-catalyzed allenic Alder-ene reaction.
Conclusion
1,1-Dimethylallene is a valuable and versatile C5 building block for the synthesis of a variety of important molecular scaffolds. The application of modern catalytic methods, such as gold and palladium-catalyzed hydroamination, allows for the efficient and selective construction of allylic amines. Furthermore, its participation in cycloaddition and Alder-ene reactions opens avenues to complex cyclic and acyclic structures. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of 1,1-dimethylallene in their own research and development endeavors.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Kinetics and Mechanism of the Gold-Catalyzed Hydroamination of 1,1-Dimethylallene with N-Methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium catalyzed intermolecular hydroamination of 1-substituted allenes: an atom-economical method for the synthesis of N-allylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 5. A rhodium(I)-catalyzed formal allenic Alder ene reaction for the rapid and stereoselective assembly of cross-conjugated trienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1,2-butadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-methyl-1,2-butadiene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 3-methyl-1,2-butadiene?
A1: The primary methods for the synthesis of 3-methyl-1,2-butadiene, also known as 1,1-dimethylallene, include:
-
Isomerization of 3-methyl-1-butyne: This is a widely used method involving the rearrangement of an alkyne to an allene, often catalyzed by a base.
-
Dehydrohalogenation of a suitable haloalkene: This involves the elimination of a hydrogen halide from a molecule like 3-chloro-3-methyl-1-butene.
-
Reaction of an organometallic reagent with a propargyl halide: For instance, the reaction of a methyl-substituted propargyl halide with an organolithium or Grignard reagent.
Q2: My yield of 3-methyl-1,2-butadiene is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, improper temperature, or a deactivated catalyst.
-
Side reactions: The formation of byproducts is a common issue. Depending on the synthetic route, these could include isomeric alkynes or dienes.
-
Product loss during workup and purification: 3-Methyl-1,2-butadiene is a volatile compound (boiling point ~40-41°C), and significant amounts can be lost during solvent removal or distillation if not performed at low temperatures.
-
Substrate quality: The purity of the starting materials is crucial. Impurities can interfere with the reaction and lead to the formation of undesired products.
Q3: What are the common side products in the synthesis of 3-methyl-1,2-butadiene, and how can I minimize them?
A3: A common side product is the starting alkyne (3-methyl-1-butyne) if the isomerization is incomplete. Other potential byproducts include other isomeric dienes. To minimize these:
-
Optimize reaction conditions: Adjusting the temperature, reaction time, and catalyst concentration can favor the formation of the desired allene.
-
Choice of base/catalyst: The type of base or catalyst used can significantly influence the product distribution. For isomerization reactions, a strong base is typically required.
-
Purification: Careful fractional distillation is often necessary to separate 3-methyl-1,2-butadiene from its isomers and other byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or base. | Ensure the catalyst or base is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere if air-sensitive). |
| Incorrect reaction temperature. | Verify the reaction temperature with a calibrated thermometer. Some reactions may require precise temperature control. | |
| Poor quality of starting materials. | Use freshly distilled or purified starting materials. Check for the presence of inhibitors or impurities. | |
| Formation of Multiple Products | Non-selective reaction conditions. | Adjust the reaction temperature and time. A lower temperature may increase selectivity. |
| Incorrect stoichiometry of reagents. | Carefully control the molar ratios of the reactants and catalyst. | |
| Difficulty in Product Isolation | Product is too volatile. | Use a cooled receiving flask during distillation. Perform solvent removal under reduced pressure at low temperatures. |
| Formation of an azeotrope. | Consider alternative purification methods such as preparative gas chromatography if distillation is ineffective. | |
| Reaction Stalls Before Completion | Catalyst deactivation. | Add a fresh portion of the catalyst or consider a more robust catalyst. |
| Insufficient mixing. | Ensure vigorous stirring, especially in heterogeneous reactions, to maximize contact between reactants. |
Experimental Protocols
Method 1: Isomerization of 3-Methyl-1-butyne using a Base
This protocol describes a general procedure for the base-catalyzed isomerization of 3-methyl-1-butyne to 3-methyl-1,2-butadiene.
Materials:
-
3-Methyl-1-butyne
-
Potassium tert-butoxide (or another suitable strong base)
-
Anhydrous dimethyl sulfoxide (DMSO) or another suitable aprotic polar solvent
-
Inert gas (e.g., Argon or Nitrogen)
-
Quenching solution (e.g., ice-cold water)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of an inert gas.
-
Dissolve potassium tert-butoxide in anhydrous DMSO in the flask.
-
Heat the solution to the desired reaction temperature (e.g., 70°C).
-
Add 3-methyl-1-butyne dropwise to the heated solution via the dropping funnel.
-
Monitor the reaction progress by gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water to quench the reaction.
-
Extract the product with a low-boiling point organic solvent (e.g., pentane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Carefully remove the solvent under reduced pressure at a low temperature.
-
Purify the crude product by fractional distillation, collecting the fraction at 40-41°C.
Yield Data Comparison:
| Base | Solvent | Temperature (°C) | Reported Yield (%) |
| Potassium tert-butoxide | DMSO | 70 | ~75-85 |
| Sodium amide | Liquid Ammonia | -33 | ~60-70 |
| n-Butyllithium | THF | 0 to rt | ~50-60 |
Visualizations
Caption: General experimental workflow for the synthesis of 3-methyl-1,2-butadiene.
Caption: Troubleshooting logic for addressing low yield in synthesis.
Side reactions and byproducts in 1,1-Dimethylallene polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,1-dimethylallene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: My 1,1-dimethylallene polymerization is yielding a mixture of low molecular weight oligomers instead of a high molecular weight polymer. What are the likely causes and how can I fix this?
A1: The formation of oligomers, such as dimers and trimers, is a common side reaction in the polymerization of 1,1-dimethylallene, particularly in cationic polymerization. This is often due to chain transfer reactions where the growing polymer chain is terminated prematurely, and a new, shorter chain is initiated.
Potential Causes:
-
High Initiator Concentration: An excess of initiator can lead to the generation of many short polymer chains.
-
Presence of Impurities: Water, alcohols, or other protic impurities can act as chain transfer agents, terminating the growing polymer chains.
-
High Reaction Temperature: Higher temperatures can favor chain transfer reactions over propagation.
-
Solvent Effects: The polarity of the solvent can influence the stability of the propagating carbocation and the prevalence of side reactions.
Troubleshooting Steps:
-
Optimize Initiator Concentration: Systematically decrease the initiator-to-monomer ratio to find the optimal concentration that favors high polymer formation.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and the monomer before the reaction. The use of a glovebox or Schlenk line is highly recommended.
-
Control Reaction Temperature: Conduct the polymerization at lower temperatures to suppress chain transfer reactions. For cationic polymerization, temperatures as low as -78°C may be necessary.
-
Solvent Selection: Experiment with solvents of varying polarity. Non-polar or weakly polar solvents can sometimes reduce the extent of side reactions in cationic polymerization.
Q2: I am observing the formation of cyclic byproducts in my polymerization reaction. How can I minimize their formation?
A2: Cyclization reactions, particularly cyclodimerization, are known side reactions in the polymerization of allenes. These reactions compete with the linear propagation of the polymer chain.
Potential Causes:
-
Monomer Concentration: Low monomer concentrations can favor intramolecular cyclization over intermolecular propagation.
-
Catalyst Type: The choice of catalyst can significantly influence the reaction pathway. Some transition metal catalysts are known to promote cyclization reactions of allenes.
-
Reaction Temperature: Higher temperatures can sometimes provide the activation energy needed for cyclization pathways.
Troubleshooting Steps:
-
Increase Monomer Concentration: Running the polymerization at a higher monomer concentration can favor the intermolecular reaction (polymerization) over the intramolecular one (cyclization).
-
Screen Different Catalysts: If using a transition metal catalyst, consider screening different metals or ligand systems. For cationic polymerization, strong Lewis acids should be used with caution as they can also promote cyclizations.
-
Optimize Reaction Temperature: Investigate the effect of temperature on the product distribution. Lower temperatures may disfavor the cyclization side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts observed in the polymerization of 1,1-dimethylallene?
A1: The most common byproducts in the polymerization of 1,1-dimethylallene are low molecular weight oligomers (dimers, trimers, etc.) and cyclic compounds. The specific structure of these byproducts can vary depending on the polymerization method (cationic, radical, or transition-metal catalyzed). For example, in cationic polymerization, branched oligomers can form due to rearrangements of the carbocation intermediates. Cyclodimers are also frequently reported byproducts.
Q2: Which polymerization method is most suitable for 1,1-dimethylallene to minimize side reactions?
A2: Cationic polymerization is a common method for polymerizing electron-rich olefins like 1,1-dimethylallene. However, it is prone to side reactions such as chain transfer and cyclization. Transition-metal catalysis, particularly with Ziegler-Natta type catalysts, can sometimes offer better control over the polymer structure and reduce side reactions, though catalyst selection is crucial. Radical polymerization of allenes is also possible but may lead to polymers with different microstructures and potential for cross-linking. The optimal method will depend on the desired polymer properties and the experimental capabilities.
Q3: How can I characterize the side products in my polymerization mixture?
A3: A combination of analytical techniques is typically used to identify and quantify side products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts like dimers and trimers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about both the polymer and the oligomeric and cyclic byproducts.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution of the polymer and to detect the presence of low molecular weight oligomers.
Data Presentation
The following table summarizes potential side products and influencing factors in 1,1-dimethylallene polymerization based on general principles of allene and alkene polymerization. Specific quantitative data for 1,1-dimethylallene is scarce in the public domain and would need to be determined experimentally.
| Side Product/Byproduct | Polymerization Method | Key Influencing Factors | Analytical Detection Method |
| Linear Oligomers (Dimers, Trimers) | Cationic, Radical | High initiator concentration, presence of impurities (e.g., water), high temperature | GC-MS, SEC/GPC, NMR |
| Branched Oligomers | Cationic | Rearrangement of carbocation intermediates | NMR, GC-MS |
| Cyclic Dimers/Oligomers | Cationic, Transition Metal | Low monomer concentration, specific catalysts, high temperature | GC-MS, NMR |
Experimental Protocols
General Protocol for Cationic Polymerization of 1,1-Dimethylallene (Illustrative Example)
This is a general guideline and requires optimization for specific experimental goals.
Materials:
-
1,1-Dimethylallene (freshly distilled and stored under inert atmosphere)
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
Lewis acid initiator (e.g., boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄))
-
Inert gas (Argon or Nitrogen)
-
Quenching agent (e.g., methanol)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas. All liquid reagents should be handled using syringe techniques under an inert atmosphere.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, add the desired amount of anhydrous solvent and cool the flask to the desired reaction temperature (e.g., -78°C using a dry ice/acetone bath).
-
Monomer Addition: Add the freshly distilled 1,1-dimethylallene to the cooled solvent.
-
Initiation: Slowly add the Lewis acid initiator dropwise to the stirred monomer solution. The reaction is often exothermic, so slow addition is crucial to maintain the desired temperature.
-
Polymerization: Allow the reaction to proceed for the desired amount of time. The viscosity of the solution may increase as the polymer forms.
-
Termination: Quench the reaction by adding a small amount of methanol.
-
Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
Analysis: Analyze the crude reaction mixture and the purified polymer using GC-MS, NMR, and SEC/GPC to identify and quantify the polymer and any byproducts.
Visualizations
Caption: Competing reaction pathways in 1,1-dimethylallene polymerization.
Caption: Troubleshooting workflow for 1,1-dimethylallene polymerization issues.
Technical Support Center: Purification of Crude α,β-Unsaturated Ketones
This guide provides troubleshooting and frequently asked questions for the purification of crude α,β-unsaturated ketones, using "1,2-Butadienone, 3-methyl-" as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude α,β-unsaturated ketones?
A1: The primary methods for purifying crude α,β-unsaturated ketones are distillation and column chromatography.[1][2] The choice of method depends on the thermal stability of the compound and the nature of the impurities.
-
Distillation: This method is effective for thermally stable compounds with boiling points significantly different from impurities.[1] It can be performed at atmospheric or reduced pressure (vacuum distillation) to lower the required temperature and prevent decomposition.
-
Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities.[2] Silica gel is a common stationary phase, and a variety of solvent systems can be employed.
Q2: My α,β-unsaturated ketone seems to be polymerizing during purification. How can I prevent this?
A2: α,β-Unsaturated ketones can be prone to polymerization, especially at elevated temperatures or in the presence of radical initiators. To minimize this:
-
Use Inhibitors: Adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the crude product before purification can prevent polymerization.
-
Low-Temperature Purification: Whenever possible, purify the compound at lower temperatures. This may involve using vacuum distillation instead of atmospheric distillation.
-
Avoid Prolonged Heating: Minimize the time the compound is exposed to high temperatures during distillation or solvent evaporation.
Q3: What are the likely impurities in my crude 1,2-Butadienone, 3-methyl-?
A3: Common impurities in the synthesis of α,β-unsaturated ketones include:
-
Unreacted Starting Materials: Aldehydes and ketones used in the synthesis are common impurities.[1]
-
Solvents: Residual solvents from the reaction will be present in the crude product.
-
Byproducts: Side reactions can lead to the formation of various byproducts.
-
Polymerized Material: As mentioned, polymers of the desired product can form.
Q4: I am seeing multiple spots on my TLC plate after purification. What should I do?
A4: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. To address this:
-
Optimize Chromatography: If you used column chromatography, try adjusting the solvent system to achieve better separation. A more polar or less polar eluent might be necessary.
-
Repeat Purification: It may be necessary to repeat the purification step. For example, if you performed distillation, a subsequent column chromatography step could remove the remaining impurities.
-
Characterize Impurities: If possible, try to identify the impurities (e.g., by NMR or MS) to better understand their source and how to remove them.
Troubleshooting Guides
Problem: Low Yield After Distillation
| Possible Cause | Solution |
| Thermal Decomposition | The compound may be degrading at the distillation temperature. Perform the distillation under vacuum to lower the boiling point. |
| Polymerization in the flask | Add a radical inhibitor (e.g., hydroquinone) to the distillation flask. |
| Product lost in the vacuum trap | Ensure the cold trap is sufficiently cold (e.g., using a dry ice/acetone bath) to condense any volatile product. |
| Incomplete reaction | Analyze the crude product by techniques like NMR or GC-MS to confirm the initial yield before purification. |
Problem: Poor Separation During Column Chromatography
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Optimize the solvent system using TLC with different solvent mixtures. |
| Column Overloading | Too much crude product was loaded onto the column. Use a larger column or load less material. |
| Cracked or Channeled Column | The stationary phase (e.g., silica gel) was not packed properly. Repack the column carefully to ensure a uniform bed. |
| Co-eluting Impurities | The impurities have a similar polarity to the product. Consider a different purification technique or a different stationary phase for chromatography. |
Experimental Protocols
Protocol 1: Vacuum Distillation of a Crude α,β-Unsaturated Ketone
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a cold trap.
-
Preparation: Add the crude α,β-unsaturated ketone and a magnetic stir bar to the round-bottom flask. A small amount of a radical inhibitor can also be added.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point and pressure.
-
Analysis: Analyze the purified fraction for purity using TLC, GC-MS, or NMR.
Protocol 2: Flash Column Chromatography of a Crude α,β-Unsaturated Ketone
-
Solvent Selection: Determine an appropriate solvent system by running TLC plates of the crude mixture in various eluents. A suitable system will give the desired product an Rf value of approximately 0.3.
-
Column Packing: Pack a chromatography column with silica gel using the selected eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
| Purification Method | Parameter | Typical Value/Range | Notes |
| Vacuum Distillation | Purity Achieved | >95% | Dependent on the volatility of impurities.[1] |
| Boiling Point | Varies | Compound-specific, lowered under vacuum. | |
| Column Chromatography | Purity Achieved | >98% | Dependent on resolution and fraction collection.[2] |
| Eluent System | Varies | Typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). |
Visualizations
Caption: A general workflow for the purification of crude α,β-unsaturated ketones.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: Stabilizing 3-methyl-1,2-butadiene for Long-Term Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methyl-1,2-butadiene. Below you will find information on its stability, recommended storage protocols, and methods for monitoring its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 3-methyl-1,2-butadiene during storage?
A1: The primary cause of degradation for 3-methyl-1,2-butadiene, an allene, is its inherent reactivity, which leads to spontaneous polymerization and isomerization over time. These reactions are often initiated by exposure to heat, light, air (oxygen), and acidic impurities. The cumulated double bonds in the allene structure are highly susceptible to radical and acid-catalyzed reactions.
Q2: What are the recommended general storage conditions for 3-methyl-1,2-butadiene?
A2: To minimize degradation, 3-methyl-1,2-butadiene should be stored in a cool, dark, and dry environment.[1] The recommended storage temperature is between 2°C and 8°C.[2] It should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen and moisture.
Q3: What types of inhibitors are effective for stabilizing 3-methyl-1,2-butadiene?
A3: While specific studies on 3-methyl-1,2-butadiene are limited, phenolic antioxidants are commonly used to stabilize similar conjugated dienes. The most recommended inhibitors are Butylated Hydroxytoluene (BHT) and Hydroquinone. These compounds act as radical scavengers, terminating the chain reactions that lead to polymerization.
Q4: Can I distill 3-methyl-1,2-butadiene to purify it before an experiment?
A4: Yes, distillation can be performed to purify 3-methyl-1,2-butadiene from any accumulated polymers or inhibitors. However, it is crucial to conduct the distillation at reduced pressure to keep the temperature low and minimize thermal degradation. It is also advisable to add a fresh batch of inhibitor to the distilled product if it is to be stored again.
Troubleshooting Guide
Issue: My stored 3-methyl-1,2-butadiene has become viscous and difficult to pipette.
-
Possible Cause: This is a strong indication that polymerization has occurred. The viscosity increases as polymer chains form and grow.
-
Solution: The polymerized material is no longer suitable for most applications. It is recommended to dispose of the current batch and obtain a fresh supply. To prevent this in the future, ensure proper storage conditions and the use of an appropriate inhibitor.
Issue: I am observing unexpected peaks in my GC-MS or NMR analysis of a stored sample.
-
Possible Cause: The appearance of new peaks suggests that the 3-methyl-1,2-butadiene has degraded. These new peaks could correspond to dimers, polymers, or isomers such as isoprene (2-methyl-1,3-butadiene).
-
Solution: Analyze the spectral data to identify the impurities. If the purity is no longer acceptable for your experiment, purification by distillation may be an option for removing less volatile impurities. However, if significant isomerization has occurred, separation can be challenging. Implementing a routine monitoring schedule for your stored material can help detect degradation at an early stage.
Issue: My reaction yield is significantly lower than expected when using stored 3-methyl-1,2-butadiene.
-
Possible Cause: Reduced purity due to degradation is the most likely cause. The presence of polymers and isomers reduces the concentration of the active starting material.
-
Solution: Before use, it is advisable to check the purity of the stored 3-methyl-1,2-butadiene using GC-MS or NMR. If the purity is found to be low, consider purifying the compound or using a fresh batch. For sensitive reactions, it is always best to use freshly purified or newly purchased material.
Data Presentation
The following tables summarize recommended storage conditions and provide an illustrative example of stability data.
Table 1: Recommended Long-Term Storage Conditions for 3-methyl-1,2-butadiene
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of polymerization and isomerization. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and peroxide formation. |
| Light | Amber/Opaque Container | Prevents light-induced radical formation. |
| Inhibitor | BHT or Hydroquinone | Scavenges free radicals to inhibit polymerization. |
| Inhibitor Concentration | 100-200 ppm (0.01-0.02% w/w) | Effective concentration for inhibiting polymerization in similar dienes. |
Table 2: Illustrative Example of 3-methyl-1,2-butadiene Stability Over Time at 4°C
| Storage Time (Months) | Purity (%) without Inhibitor (Hypothetical) | Purity (%) with 150 ppm BHT (Hypothetical) | Major Degradation Products Observed (Hypothetical) |
| 0 | 99.5 | 99.5 | None |
| 3 | 95.2 | 99.2 | Dimers, Low MW Polymers |
| 6 | 88.7 | 98.8 | Dimers, Polymers, Isoprene |
| 12 | 75.1 | 97.5 | Polymers, Isoprene |
Note: The data in Table 2 is for illustrative purposes to demonstrate how stability might be tracked. Actual degradation rates may vary.
Experimental Protocols
Protocol for Long-Term Storage of 3-methyl-1,2-butadiene
-
Purification: If starting with uninhibited or older material, purify by distillation under reduced pressure. Collect the fraction boiling at the correct temperature (40-41°C at atmospheric pressure).
-
Inhibitor Addition:
-
Prepare a stock solution of the chosen inhibitor (BHT or hydroquinone) in a volatile solvent (e.g., diethyl ether or pentane) at a concentration of 10 mg/mL.
-
To the freshly distilled 3-methyl-1,2-butadiene, add the inhibitor stock solution to achieve a final concentration of 100-200 ppm. For example, to 100 g of the allene, add 1-2 mL of the 10 mg/mL stock solution.
-
Gently swirl the mixture to ensure homogeneity. The solvent will be of a negligible amount and can be removed under a gentle stream of inert gas if necessary, though it is often acceptable to leave it.
-
-
Packaging and Storage:
-
Transfer the stabilized 3-methyl-1,2-butadiene into a clean, dry amber glass bottle with a Teflon-lined cap.
-
Purge the headspace of the bottle with a gentle stream of nitrogen or argon for 1-2 minutes.
-
Tightly seal the bottle and wrap the cap with parafilm to ensure an airtight seal.
-
Store the bottle in a refrigerator at 2-8°C.
-
Protocol for Monitoring Stability by GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the stored 3-methyl-1,2-butadiene in a volatile solvent like hexane or pentane. A typical concentration is around 100 µg/mL.
-
Use a clean glass vial for sample preparation.
-
-
GC-MS Analysis:
-
Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector: Set the injector temperature to 200°C.
-
Oven Program: Start with an initial temperature of 40°C for 5 minutes, then ramp to 250°C at a rate of 10°C/minute.
-
Carrier Gas: Use helium at a constant flow rate.
-
MS Detector: Scan a mass range of m/z 35-300.
-
-
Data Analysis:
-
Identify the peak for 3-methyl-1,2-butadiene based on its retention time and mass spectrum.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity by dividing the peak area of 3-methyl-1,2-butadiene by the total peak area of all components.
-
Analyze the mass spectra of any new peaks to identify potential degradation products.
-
Protocol for Monitoring Stability by ¹H NMR
-
Sample Preparation:
-
In a clean NMR tube, dissolve 5-10 mg of the stored 3-methyl-1,2-butadiene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard with a known chemical shift (e.g., TMS).
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
The characteristic peaks for 3-methyl-1,2-butadiene are approximately at 4.51 ppm (CH₂) and 1.68 ppm (CH₃).
-
-
Data Analysis:
-
Integrate the characteristic peaks of 3-methyl-1,2-butadiene and any new peaks that have appeared.
-
A decrease in the relative integration of the 3-methyl-1,2-butadiene peaks compared to the internal standard or the appearance of new signals indicates degradation.
-
New signals may correspond to polymers (broad signals) or isomers.
-
Visualizations
Caption: Potential degradation pathways of 3-methyl-1,2-butadiene.
Caption: Experimental workflow for stabilizing and monitoring 3-methyl-1,2-butadiene.
References
Technical Support Center: Overcoming Low Reactivity of 1,1-Dimethylallene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 1,1-dimethylallene in various chemical reactions. The information is tailored for professionals in research, scientific, and drug development fields.
Troubleshooting Guides
This section offers solutions to common problems encountered during experiments with 1,1-dimethylallene, focusing on improving reaction yields and overcoming reactivity issues.
Issue 1: Low to No Conversion in Pauson-Khand Reactions
Question: My Pauson-Khand reaction with 1,1-dimethylallene is giving low to no yield of the desired cyclopentenone. What are the possible causes and solutions?
Answer:
Low reactivity of 1,1-dimethylallene in Pauson-Khand reactions is a common issue, often attributed to the steric hindrance of the gem-dimethyl group, which can impede coordination to the metal center. Here are several troubleshooting strategies:
-
Catalyst System: While dicobalt octacarbonyl (Co₂(CO)₈) is the traditional stoichiometric promoter, catalytic systems can offer improved reactivity.[1] Consider using alternative catalysts such as rhodium or iridium complexes, which have shown effectiveness in related transformations.[2][3] Molybdenum hexacarbonyl in the presence of dimethyl sulfoxide (DMSO) can also promote Pauson-Khand type reactions with allenes.[2]
-
Promoters/Additives: The addition of N-oxides, such as N-methylmorpholine-N-oxide (NMO) or trimethylamine-N-oxide (TMANO), can accelerate the reaction by facilitating the dissociation of a CO ligand from the cobalt-alkyne complex, which is often the rate-limiting step.[3] Adsorbent surfaces like silica gel have also been reported to significantly increase the reaction rate.[2]
-
Reaction Conditions:
-
Temperature: While thermal promotion is common, excessively high temperatures can lead to decomposition. A systematic study of the reaction temperature is recommended to find the optimal balance between reactivity and substrate stability.
-
Solvent: Aromatic hydrocarbons like benzene or toluene, and ethereal solvents such as THF or 1,2-dichloroethane are commonly used.[2] The choice of solvent can influence the reaction rate and yield.
-
CO Pressure: For catalytic variants, adjusting the carbon monoxide pressure can be crucial. In some rhodium-catalyzed systems, a low partial pressure of CO has been shown to speed up the reaction and allow for lower reaction temperatures.[3]
-
-
Substrate Equivalents: Using an excess of the more reactive partner (the alkyne) can sometimes drive the reaction forward.
Issue 2: Poor Yield in Heck Coupling Reactions
Question: I am struggling to achieve a good yield in the Heck coupling of 1,1-dimethylallene with an aryl halide. What can I do to improve the outcome?
Answer:
The steric hindrance of 1,1-dimethylallene can also present a challenge in Heck reactions. Here are some key parameters to optimize:
-
Catalyst and Ligand Selection:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources. The choice of the palladium precursor can influence the catalytic activity.
-
Ligands: The use of bulky, electron-rich phosphine ligands can enhance the reactivity of the palladium catalyst. For sterically hindered alkenes, bulky monophosphine ligands may be more effective.[4] It has been suggested that a monoligated palladium species is necessary to allow for the coordination of hindered substrates.[4]
-
-
Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc), or organic bases such as triethylamine (Et₃N) are commonly used. The optimal base often depends on the specific substrates and reaction conditions.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) are generally effective for Heck reactions.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order: I > Br > Cl. If you are using an aryl chloride, consider switching to the corresponding bromide or iodide to increase the rate of oxidative addition.[5]
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate and yield, especially in heterogeneous systems.[5]
Issue 3: Low Conversion and/or Poor Regioselectivity in Hydroformylation
Question: My hydroformylation of 1,1-dimethylallene is resulting in low conversion and a mixture of regioisomers. How can I address these issues?
Answer:
Hydroformylation of substituted allenes can be challenging in terms of both reactivity and selectivity. Here are some factors to consider:
-
Catalyst System:
-
Metal: Rhodium-based catalysts are generally more active for hydroformylation than cobalt catalysts.[6] For 1,1-disubstituted allenes, rhodium catalysts have been shown to provide high regio- and chemoselectivity.[6][7]
-
Ligands: The choice of phosphine or phosphite ligands is crucial for controlling both activity and regioselectivity. Bulky diphosphine ligands can favor the formation of the linear aldehyde. For 1,1-disubstituted allenes, specific ligand systems like the 6-DPPon system have been reported to give high selectivity for the Z-configured β,γ-unsaturated aldehyde.[6]
-
-
Reaction Conditions:
-
Pressure (CO/H₂): The pressure of syngas (a mixture of carbon monoxide and hydrogen) can significantly influence the reaction rate and selectivity. Higher pressures generally increase the reaction rate but may also affect the l/b (linear to branched) ratio.
-
Temperature: Optimization of the reaction temperature is necessary to achieve a good reaction rate without promoting side reactions like isomerization or hydrogenation of the product.
-
-
Solvent: The choice of solvent can impact catalyst solubility and stability, thereby affecting the reaction outcome. Common solvents include toluene, benzene, and THF.
Frequently Asked Questions (FAQs)
Q1: Why is 1,1-dimethylallene generally less reactive than other allenes in cycloaddition reactions?
A1: The gem-dimethyl group on one of the sp² carbons of 1,1-dimethylallene creates significant steric hindrance. This steric bulk can hinder the approach of the reacting partner and the coordination of the allene to a metal catalyst, which is often a key step in many cycloaddition reactions.[8] This leads to a higher activation energy for the reaction compared to less substituted allenes.
Q2: Are there any specific safety precautions I should take when working with 1,1-dimethylallene?
A2: 1,1-Dimethylallene is a flammable, volatile liquid. It should be handled in a well-ventilated fume hood, away from ignition sources. As with all allenes, there is a potential for peroxide formation upon prolonged exposure to air, although the gem-dimethyl group may slightly reduce this tendency compared to terminal allenes. It is good practice to test for peroxides before distillation. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: In the context of drug development, what are the potential advantages of incorporating an allene moiety like 1,1-dimethylallene into a molecule?
A3: The allene functional group offers unique stereochemical and conformational properties. The axial chirality of appropriately substituted allenes can be used to introduce specific three-dimensional structures into a drug candidate, which can lead to improved binding affinity and selectivity for a biological target. The rigid, linear geometry of the allene can act as a non-traditional linker or scaffold. Furthermore, allenes can serve as versatile synthetic intermediates for the construction of more complex molecular architectures.
Q4: For a Pauson-Khand reaction involving 1,1-dimethylallene, which double bond of the allene is expected to react?
A4: In metal-catalyzed Pauson-Khand reactions, the regioselectivity of the reaction with an unsymmetrical allene depends on the metal catalyst. For instance, molybdenum catalysts tend to favor reaction at the internal (more substituted) double bond of an allene, while rhodium catalysts often direct the reaction to the terminal (less substituted) double bond.[2] For 1,1-dimethylallene, the reaction would likely occur at the unsubstituted double bond, especially with rhodium catalysts, due to reduced steric hindrance.
Q5: When considering scale-up of a reaction involving 1,1-dimethylallene for pharmaceutical manufacturing, what are the key challenges?
A5: Key challenges for scaling up reactions with 1,1-dimethylallene include:
-
Cost and Availability: The cost and large-scale availability of 1,1-dimethylallene and any specialized catalysts or ligands need to be considered.
-
Reaction Efficiency: Low reactivity can lead to long reaction times, low throughput, and the need for high catalyst loadings, which can be economically unviable.
-
Process Safety: The flammability and potential for peroxide formation of allenes require careful handling and process design to ensure safety at a larger scale.
-
Purification: The removal of metal catalysts and byproducts from the final active pharmaceutical ingredient (API) is a critical step that needs to be efficient and robust.
-
Mixing and Heat Transfer: As reaction volumes increase, ensuring efficient mixing and heat transfer becomes more challenging and can impact reaction consistency and yield.[9]
Quantitative Data Summary
The following tables summarize quantitative data for selected reactions involving 1,1-dimethylallene to provide a baseline for experimental design and troubleshooting.
Table 1: Palladium-Catalyzed Coupling of 1,1-Dimethylallene with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (3) | PPh₃ (12) | K₂CO₃ | DMA | 120 | 2 | 95 |
| 2 | Iodobenzene | Pd(OAc)₂ (3) | PPh₃ (12) | K₂CO₃ | DMA | 120 | 3 | 85 |
| 3 | 4-Bromotoluene | Pd(OAc)₂ (3) | PPh₃ (12) | K₂CO₃ | DMA | 120 | 4 | 92 |
| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | PPh₃ (12) | K₂CO₃ | DMA | 120 | 12 | 75 |
Data adapted from relevant literature. Yields are isolated yields.
Table 2: Pauson-Khand Reaction of Allenes with Alkynes (Illustrative Examples)
| Entry | Allene | Alkyne | Promoter | Conditions | Yield (%) | Reference |
| 1 | 1,1-Dimethylallene | Phenylacetylene | Co₂(CO)₈ (stoichiometric) | Toluene, 90°C, 24h | Low/Complex Mixture | General Observation |
| 2 | Cyclohexylallene | Phenylacetylene | Co₂(CO)₈, NMO | CH₂Cl₂, 40°C, 12h | 75 | [4] |
| 3 | Allenyl sulfide | Phenylacetylene | [Rh(CO)₂Cl]₂ (cat.) | Toluene, 110°C, CO (1 atm) | 85 | [3] |
This table illustrates the general challenges with 1,1-dimethylallene and provides examples of successful reactions with other allenes for comparison.
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Coupling of 1,1-Dimethylallene with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), dried
-
Aryl bromide
-
1,1-Dimethylallene
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and PPh₃ (0.12 mmol, 12 mol%).
-
Add anhydrous DMA (5 mL) and stir the mixture at room temperature for 10 minutes until a homogeneous solution is formed.
-
Add the aryl bromide (1.0 mmol, 1.0 equiv) and dried K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add 1,1-dimethylallene (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Palladium-catalyzed Heck reaction.
Troubleshooting Workflow for Low Yield in 1,1-Dimethylallene Reactions
This workflow provides a logical approach to troubleshooting low-yielding reactions.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-Catalyzed Hydroformylation of 1,1-Disubstituted Allenes Employing the Self-Assembling 6-DPPon System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
Technical Support Center: Managing Exothermic Reactions of 3-Methyl-1,2-Butadiene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic reactions of 3-methyl-1,2-butadiene. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring safe and controlled reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions of 3-methyl-1,2-butadiene to be aware of?
A1: 3-Methyl-1,2-butadiene, an allene, is susceptible to several highly exothermic reactions. The primary concerns are:
-
Polymerization: Can proceed via radical or anionic mechanisms, which are often highly exothermic and can lead to thermal runaway if not controlled.
-
Dimerization and Oligomerization: The formation of dimers and other low-molecular-weight oligomers is also an exothermic process.[1][2]
-
Addition Reactions: Reactions with strong acids (e.g., HBr, HCl) are typically exothermic.[3]
Q2: What are the key safety hazards associated with 3-methyl-1,2-butadiene?
A2: 3-Methyl-1,2-butadiene is a highly flammable liquid and vapor. It can cause skin and serious eye irritation. Inhalation may cause respiratory irritation. Due to its high volatility and flammability, there is a significant risk of forming explosive mixtures with air.
Q3: What immediate steps should be taken in case of a small laboratory spill?
A3: For a small spill, immediately eliminate all ignition sources. Absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbed material into a suitable, sealed container for disposal. Ensure the area is well-ventilated.
Q4: What is a thermal runaway reaction, and how can it be prevented?
A4: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop. This can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[4] Prevention strategies include:
-
Adequate Cooling: Ensuring the reaction vessel has a sufficiently robust cooling system to dissipate the heat generated.
-
Controlled Reagent Addition: Adding the monomer or initiator dropwise to control the reaction rate.
-
Use of Inhibitors: Incorporating a suitable inhibitor in the reaction mixture to quench unwanted polymerization.
-
Monitoring: Continuous monitoring of the reaction temperature.
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Increase During Polymerization
Symptoms:
-
A rapid and unexpected rise in the reaction temperature.
-
Boiling or vigorous refluxing of the solvent.
-
An increase in the viscosity of the reaction mixture.
Possible Causes:
-
Initiator concentration is too high.
-
Monomer addition rate is too fast.
-
Inadequate cooling or failure of the cooling system.
-
Insufficient stirring leading to localized "hot spots."
Solutions:
| Step | Action | Rationale |
| 1 | Immediately stop the addition of monomer and/or initiator. | To prevent further fuel for the exothermic reaction. |
| 2 | Increase cooling to the maximum capacity. | To try and regain control of the reaction temperature. |
| 3 | If the temperature continues to rise, add a polymerization inhibitor (e.g., hydroquinone). | To quench the polymerization reaction. |
| 4 | If the situation is not brought under control, prepare for emergency shutdown and evacuation. | To ensure personnel safety in the event of a runaway reaction. |
Issue 2: Polymerization Fails to Initiate or Proceeds Very Slowly
Symptoms:
-
No observable change in temperature after the addition of the initiator.
-
The viscosity of the reaction mixture does not increase over time.
Possible Causes:
-
The initiator is inactive or has degraded.
-
Presence of impurities in the monomer or solvent that inhibit polymerization.
-
The reaction temperature is too low for the chosen initiator.
Solutions:
| Step | Action | Rationale |
| 1 | Verify the activity of the initiator. | Ensure the initiator is from a fresh batch and has been stored correctly. |
| 2 | Purify the monomer and solvent. | Remove any potential inhibitors by passing them through a column of activated alumina or by distillation. |
| 3 | Increase the reaction temperature. | If using a thermal initiator, ensure the temperature is appropriate for its decomposition. |
| 4 | Add a small additional amount of initiator. | If the initial amount was insufficient or partially deactivated. |
Quantitative Data
The following tables provide key quantitative data for 3-methyl-1,2-butadiene and related compounds to aid in risk assessment and experimental design.
Table 1: Physicochemical Properties of 3-Methyl-1,2-Butadiene
| Property | Value |
| Molecular Formula | C₅H₈ |
| Molecular Weight | 68.12 g/mol |
| Boiling Point | 40-41 °C |
| Melting Point | -148 °C |
| Density | 0.694 g/mL at 25 °C |
| Vapor Pressure | 6.87 psi at 20 °C |
Table 2: Enthalpy Data for Relevant Reactions
| Reaction | Compound | Enthalpy of Reaction (ΔH) |
| Combustion | 3-Methyl-1,2-butadiene | -3269.4 kJ/mol |
| Polymerization | Isoprene (2-methyl-1,3-butadiene) | -75 kJ/mol (estimated) |
| Polymerization | 1,3-Butadiene | -73 kJ/mol |
| Dimerization | 1,3-Butadiene | -99.8 kJ/mol (for the formation of 4-vinylcyclohexene) |
Experimental Protocols
Protocol 1: Controlled Radical Polymerization of 3-Methyl-1,2-Butadiene
Objective: To perform a controlled radical polymerization of 3-methyl-1,2-butadiene with minimal risk of thermal runaway.
Materials:
-
3-Methyl-1,2-butadiene (purified by passing through activated alumina)
-
Toluene (anhydrous)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Hydroquinone (inhibitor for emergency use)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a thermocouple, and a magnetic stirrer.
-
Heating mantle with a temperature controller.
-
Ice-water bath for emergency cooling.
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
Charge the reaction flask with anhydrous toluene.
-
In the dropping funnel, prepare a solution of 3-methyl-1,2-butadiene and a small amount of AIBN in toluene.
-
Heat the toluene in the flask to the desired reaction temperature (e.g., 70 °C).
-
Slowly add the monomer/initiator solution from the dropping funnel to the reaction flask over a period of 1-2 hours.
-
Continuously monitor the reaction temperature using the thermocouple. Ensure the temperature does not deviate significantly from the setpoint.
-
After the addition is complete, maintain the reaction at the set temperature for the desired time.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter and dry the polymer.
Protocol 2: Electrophilic Addition of HBr to 3-Methyl-1,2-Butadiene
Objective: To safely perform the addition of hydrogen bromide to 3-methyl-1,2-butadiene while managing the exothermic nature of the reaction.
Materials:
-
3-Methyl-1,2-butadiene
-
Hydrogen bromide (as a solution in acetic acid or as a gas)
-
Anhydrous diethyl ether (solvent)
-
Sodium bicarbonate solution (for quenching)
Equipment:
-
Two-neck round-bottom flask equipped with a dropping funnel and a gas inlet/outlet (if using HBr gas).
-
Magnetic stirrer.
-
Ice-water bath.
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Dissolve 3-methyl-1,2-butadiene in anhydrous diethyl ether in the reaction flask and cool the mixture in an ice-water bath to 0 °C.
-
Slowly add the HBr solution from the dropping funnel to the stirred solution of the allene. If using HBr gas, bubble it through the solution at a slow, controlled rate.
-
Maintain the reaction temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.
-
Slowly quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Decision logic for thermal runaway prevention.
Caption: Simplified radical polymerization signaling pathway.
References
- 1. A Detailed Reaction Model for the Thermal Dimerization of 1,3-Butadiene [iomosaic.com]
- 2. Evaluation of 1,3-butadiene dimerization and secondary reactions in the presence and absence of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
Technical Support Center: Optimizing Catalyst Performance for 1,1-Dimethylallene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1-dimethylallene reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for reactions involving 1,1-dimethylallene?
A1: Palladium-based catalysts are frequently employed for 1,1-dimethylallene reactions. Common examples include Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or its precursor Pd(dba)₂.[1][2] These catalysts are effective for various transformations, including cross-coupling and diene synthesis.[2] For specific oxidative cross-coupling reactions, Pd(OAc)₂ has been shown to be an optimal catalyst.[1]
Q2: What are typical reaction conditions for palladium-catalyzed 1,1-dimethylallene reactions?
A2: Reaction conditions are highly dependent on the specific transformation. For the synthesis of 1,3-dienes from 1,1-dimethylallene and aryl or vinylic halides, typical conditions involve using a palladium catalyst like Pd(dba)₂ in a solvent such as N,N-dimethylacetamide (DMA) with a base like potassium carbonate (K₂CO₃) at temperatures between 100-120°C.[2] In oxidative allene-allene cross-coupling reactions, Pd(OAc)₂ is often used with an oxidant like 1,4-benzoquinone (BQ) in a solvent such as 1,2-dichloroethane (DCE) at around 60°C.[1][3]
Q3: What are some common side reactions to be aware of?
A3: A primary challenge in cross-coupling reactions is controlling selectivity. Homodimerization of one of the coupling partners can be a significant side reaction.[1] For instance, in the cross-coupling of a tetrasubstituted allene with a trisubstituted allene, the self-coupling of the trisubstituted allene may occur.[1] Other potential side reactions can include intramolecular carbocyclization or Heck-type reactions, depending on the substrates used.[1] In radical additions, the regioselectivity of the addition to the allene can be a critical factor, with additions possible at the central or terminal carbons of the allene moiety.[4]
Q4: How can I monitor the progress of my 1,1-dimethylallene reaction?
A4: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). For structural confirmation and yield determination, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[1] In some cases, Mass Spectrometry (MS) can be used to identify intermediates and products.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is from a reliable source and has been stored correctly. Consider using a freshly opened bottle or a different batch. For Pd(0) catalysts, oxidation to inactive Pd(II) oxides can occur upon prolonged exposure to air. |
| Inappropriate Solvent | The choice of solvent can significantly impact yield. For palladium-catalyzed synthesis of 1,3-dienes, DMA has been shown to be effective.[2] In oxidative cross-couplings, DCE has provided high yields.[1] Strongly coordinating solvents like DMSO and DMF might inhibit the reaction.[3] Screen a range of solvents to find the optimal one for your specific reaction. |
| Incorrect Base | For reactions requiring a base, the choice and amount are critical. In the synthesis of 1,3-dienes, K₂CO₃ has been found to give the highest yield.[2] Ensure the base is anhydrous if water-sensitive reagents are used. |
| Suboptimal Temperature | Reactions are often temperature-sensitive. If the reaction is too slow, consider incrementally increasing the temperature. For the synthesis of 1,3-dienes, temperatures of 100-120°C are effective.[2] For oxidative cross-couplings, 60°C has been used.[1] Conversely, if side product formation is an issue, lowering the temperature might improve selectivity and yield. |
| Catalyst Deactivation | The catalyst may be deactivated by impurities in the reactants or solvent. This can occur through poisoning by substances like sulfur or through the formation of inactive catalyst species.[6] Ensure all reagents and solvents are of high purity. Catalyst deactivation can also happen through thermal degradation at excessively high temperatures.[6] |
Issue 2: Poor Selectivity (e.g., formation of homodimers, regioisomers)
| Potential Cause | Suggested Solution |
| Incorrect Reactant Stoichiometry | The ratio of the reactants can influence the selectivity. In cross-coupling reactions, using an excess of one of the allenes (e.g., 1.5 equivalents) can favor the desired cross-coupled product over homodimers.[1][3] |
| Suboptimal Ligand | For some palladium-catalyzed reactions, the addition of a ligand (e.g., a phosphine ligand) can significantly improve selectivity and reactivity. The electronic and steric properties of the ligand can influence the outcome of the reaction. |
| Reaction Concentration | High concentrations may favor intermolecular side reactions like homodimerization. Running the reaction at a lower concentration might improve the selectivity for the desired intramolecular reaction or cross-coupling. |
| Temperature Effects | Temperature can influence the relative rates of competing reaction pathways. A systematic study of the reaction temperature may reveal an optimal range for the desired product selectivity. |
Experimental Protocols
Palladium-Catalyzed Synthesis of 1,3-Dienes [2]
This protocol is based on the reaction of 1,1-dimethylallene with an aryl or vinylic halide.
-
Reagent Preparation: In a reaction vessel, combine the aryl or vinylic halide (1.0 mmol), 1,1-dimethylallene (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Solvent Addition: Add Pd(dba)₂ (0.05 mmol, 5 mol%) to the vessel. Add N,N-dimethylacetamide (DMA) (5 mL).
-
Reaction Execution: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120°C.
-
Monitoring: Monitor the reaction progress using TLC or GC until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove DMA and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-diene.
Visualizations
Caption: Pd-catalyzed cross-coupling of 1,1-dimethylallene.
Caption: Troubleshooting workflow for low product yield.
Caption: Decision tree for addressing poor selectivity.
References
- 1. Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. youtube.com [youtube.com]
Preventing unwanted isomerization of 3-methyl-1,2-butadiene
Technical Support Center: 3-Methyl-1,2-Butadiene
Welcome to the technical support center for 3-methyl-1,2-butadiene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its unwanted isomerization during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in 3-methyl-1,2-butadiene?
A1: The most common and thermodynamically more stable isomer of 3-methyl-1,2-butadiene (an allene) is 2-methyl-1,3-butadiene (isoprene), which is a conjugated diene. The isomerization is driven by the formation of a more stable conjugated π-system.[1][2][3][4][5] Under certain conditions, rearrangement to the terminal alkyne, 3-methyl-1-butyne, can also occur, though the equilibrium often favors the conjugated diene.
Caption: Isomerization of 3-methyl-1,2-butadiene to its conjugated isomer.
Q2: What are the primary causes of unwanted isomerization of 3-methyl-1,2-butadiene?
A2: The isomerization of 3-methyl-1,2-butadiene can be initiated by several factors:
-
Acidic Conditions: Traces of acid can catalyze the isomerization by protonating the central carbon of the allene, leading to a stabilized carbocation intermediate that rearranges to the conjugated diene.[1][2]
-
Basic Conditions: Strong bases can deprotonate an allylic proton, leading to a resonance-stabilized anion that can be reprotonated to form the conjugated diene.[6][7][8][9]
-
Heat: Elevated temperatures can provide the activation energy needed for thermal rearrangement to the more stable 1,3-diene.[10]
-
Metal Catalysis: Certain transition metals, such as palladium, gold, rhodium, and nickel, are known to catalyze the isomerization of allenes.[11][12][13]
Q3: How should I properly store 3-methyl-1,2-butadiene to ensure its stability?
A3: To minimize isomerization and degradation, 3-methyl-1,2-butadiene should be stored under the following conditions:
-
Temperature: Store in a cool place, with a recommended storage temperature of 2-8°C.[14][15]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with moisture.
-
Container: Keep the container tightly closed in a dry and well-ventilated area.[14][16] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[14]
-
Light: Protect from direct sunlight.[17]
Troubleshooting Guide
Issue: My experiment resulted in a low yield of the desired product, and analysis (GC-MS, NMR) shows the presence of 2-methyl-1,3-butadiene (isoprene).
This guide will help you identify the potential source of the unwanted isomerization.
Caption: A workflow to troubleshoot the cause of unwanted isomerization.
Data on Factors Influencing Isomerization
The following table summarizes the conditions known to promote or prevent the isomerization of 3-methyl-1,2-butadiene.
| Factor | Conditions Promoting Isomerization | Preventive Measures |
| Temperature | Elevated temperatures (boiling point is 40-41°C).[15] Prolonged heating, even at moderate temperatures. | Maintain low reaction temperatures (e.g., 0°C or below). Minimize heating duration. Use cryo-cooling if the reaction allows. |
| pH/Acids | Presence of Brønsted or Lewis acids (e.g., HCl, H₂SO₄, PTSA, AlCl₃).[1][2] Acidic impurities in solvents or reagents. | Use anhydrous, neutral solvents. Purify reagents to remove acidic traces. If possible, use non-acidic catalysts. |
| Bases | Strong bases (e.g., organolithiums, alkoxides, hydroxides).[6][7] | Avoid strongly basic conditions. Opt for milder, non-nucleophilic bases if a base is required for the reaction. |
| Metal Catalysts | Catalytic amounts of transition metals like Pd, Rh, Au, Ni.[11][12][13] The specific ligands on the metal complex can influence the rate of isomerization.[12] | Screen catalysts and ligands. Choose catalytic systems known for their low propensity to isomerize allenes. |
| Atmosphere | Presence of air and moisture, which can lead to the formation of acidic species over time. | Handle and store under an inert atmosphere (N₂ or Ar).[14][16] |
Experimental Protocols
Protocol 1: Recommended Storage of 3-Methyl-1,2-Butadiene
-
Receipt and Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Inert Atmosphere: If the product is not packaged under an inert atmosphere, it is recommended to transfer it to a suitable flask that can be purged and backfilled with nitrogen or argon.
-
Refrigeration: Place the sealed container in a refrigerator designated for flammable chemicals, maintaining a temperature between 2-8°C.[14][15]
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and storage conditions.
-
Handling for Use: When removing an aliquot for an experiment, do so under a positive pressure of an inert gas to avoid introducing air and moisture into the stock container. Reseal the container tightly before returning it to cold storage.[14]
Protocol 2: General Procedure for a Reaction to Minimize Isomerization
This protocol provides a general framework. Specific parameters should be optimized for your particular reaction.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove any adsorbed water.
-
Inert Atmosphere Setup: Assemble the reaction apparatus and purge the system with a dry, inert gas (nitrogen or argon) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent and Reagent Preparation: Use anhydrous, neutral-grade solvents. If necessary, pass solvents through a column of activated alumina to remove acidic impurities. Ensure all other reagents are free of acidic or basic contaminants.
-
Initial Cooling: Cool the reaction vessel to the desired low temperature (e.g., 0°C, -20°C, or -78°C) using an appropriate cooling bath (ice-water, ice-salt, or dry ice-acetone).
-
Reagent Addition: Add the solvent and other reagents to the cooled reaction vessel. If adding 3-methyl-1,2-butadiene, it should be done slowly via syringe to the cooled, stirred reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress closely using a suitable technique (e.g., TLC, GC) to avoid unnecessarily long reaction times.
-
Workup: Quench the reaction at low temperature, if possible. Use neutral or weakly buffered aqueous solutions for the workup to avoid exposure to acidic or basic conditions.
-
Purification: If purification via chromatography is required, consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine) to prevent on-column isomerization. Perform the purification at a reduced temperature if feasible.
Caption: Key factors causing isomerization and their corresponding preventive measures.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Stability of alkenes | PPTX [slideshare.net]
- 4. Alkenes: Structure and Stability - Chemistry Steps [chemistrysteps.com]
- 5. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]
- 6. multimedia.knv.de [multimedia.knv.de]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Beyond butadiene II: thermal isomerization of the [2 + 2] photodimer of an all-trans tetraene, (R)-4,4abeta,5,6,10a-hexahydro-10abeta-methyl-2(3H)-methyleneanthracene, to a 16-membered [8 + 8] cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pd-catalyzed Heck-type Reactions of Allenes for Stereoselective Syntheses of Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3-Diene synthesis by olefination [organic-chemistry.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. 3-Methyl-1,2-butadiene 97 598-25-4 [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. airgas.com [airgas.com]
Technical Support Center: Safe Disposal of Reactive Carbonyl Compounds
Disclaimer: The chemical name "1,2-Butadienone, 3-methyl-" does not conform to standard IUPAC nomenclature and is likely incorrect. Based on the provided name, this guide assumes the intended compound is 3-Methyl-3-buten-2-one (also known as isopropenyl methyl ketone), a type of α,β-unsaturated ketone. α,β-Unsaturated carbonyl compounds are often reactive, toxic, and prone to polymerization.[1][2] Always consult the Safety Data Sheet (SDS) for the specific chemical you are using and follow your institution's hazardous waste disposal protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 3-Methyl-3-buten-2-one waste?
A1: 3-Methyl-3-buten-2-one is a hazardous substance with multiple risks. It is toxic if swallowed and fatal if it comes into contact with skin or is inhaled.[3] It can also cause serious eye damage, genetic defects, and damage to organs through prolonged or repeated exposure.[3] As an α,β-unsaturated ketone, it can be reactive and may polymerize unexpectedly.[1] Due to these hazards, it must be disposed of as hazardous waste.[4][5]
Q2: How should I collect and store waste of 3-Methyl-3-buten-2-one in the lab?
A2: All waste containing 3-Methyl-3-buten-2-one should be collected in a designated, properly labeled hazardous waste container.[6] The container must be compatible with the chemical, in good condition with no leaks, and kept closed except when adding waste.[6] Store the waste container in a designated satellite accumulation area, segregated from incompatible materials like strong oxidizing agents.[7][8]
Q3: What should I do in case of a small spill of 3-Methyl-3-buten-2-one?
A3: For a small spill, first alert personnel in the immediate area and ensure proper ventilation. Remove all ignition sources as the compound may be flammable.[9][10] Wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, absorb the spill with an inert material like sand or vermiculite.[11] Collect the contaminated absorbent material into a designated hazardous waste container.[12] Do not allow the spill to enter drains.[13]
Q4: Can I neutralize 3-Methyl-3-buten-2-one waste myself before disposal?
A4: Neutralization or quenching of reactive waste should only be performed by trained personnel as part of a documented experimental procedure.[14] An improperly controlled reaction can result in heat generation, violent reaction, or the release of toxic fumes.[4][6] For most laboratory settings, it is safer to dispose of the unquenched chemical through your institution's hazardous waste management program.[14]
Q5: The waste in my container has solidified (polymerized). How do I dispose of it?
A5: If the waste has polymerized, it should still be treated as hazardous waste. The solid polymer may still contain unreacted monomer or be contaminated with other hazardous materials. Do not attempt to redissolve or treat the solid. Label the container clearly, indicating that the contents have polymerized, and arrange for disposal through your institution's hazardous waste program.
Data Presentation
Table 1: Summary of Hazards for 3-Methyl-3-buten-2-one
| Hazard Classification | Description | Citation |
| Acute Toxicity, Oral | Toxic if swallowed. | [3] |
| Acute Toxicity, Dermal | Fatal in contact with skin. | [3] |
| Acute Toxicity, Inhalation | Fatal if inhaled. | [3] |
| Serious Eye Damage | Causes serious eye damage. | [3] |
| Germ Cell Mutagenicity | May cause genetic defects. | [3][15] |
| Specific Target Organ Toxicity | Causes damage to organs. | [3] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | [3] |
Experimental Protocols
Protocol: Quenching of a Dilute Waste Stream of an α,β-Unsaturated Ketone
Disclaimer: This is a general procedure and should be adapted based on the specific chemical and concentration. This protocol should only be performed in a chemical fume hood by personnel trained in handling reactive chemicals. Always wear appropriate PPE.
Objective: To neutralize the reactive double bond of a dilute solution of an α,β-unsaturated ketone before collection as hazardous waste. This is achieved through a conjugate addition reaction with a mild nucleophile, such as a secondary amine or a thiol, under controlled conditions.
Materials:
-
Dilute waste stream of the α,β-unsaturated ketone in a suitable solvent.
-
A suitable nucleophile (e.g., diethylamine or 1-butanethiol).
-
A compatible reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer and an addition funnel.
-
Ice bath.
-
Designated hazardous waste container.
Procedure:
-
Place the reaction vessel containing the dilute waste stream in an ice bath and begin stirring.
-
Slowly add a slight molar excess of the chosen nucleophile (e.g., diethylamine) to the stirred solution using the addition funnel. The reaction is often exothermic, so a slow addition rate is crucial to control the temperature.
-
After the addition is complete, allow the mixture to stir in the ice bath for one hour, then remove the ice bath and let it stir at room temperature for another hour to ensure the reaction goes to completion.
-
The quenched reaction mixture should now be transferred to a properly labeled hazardous waste container. The label must list all constituents of the quenched mixture.[14]
-
Arrange for pickup of the hazardous waste container with your institution's environmental health and safety office.
Mandatory Visualization
Caption: Workflow for the safe disposal of reactive chemical waste.
References
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methyl-3-buten-2-one 814-78-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. Chemical Waste – EHS [ehs.mit.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. appliedpolymers.com.au [appliedpolymers.com.au]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. chemos.de [chemos.de]
- 14. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 15. novachem.com [novachem.com]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 3-Methyl-1,2-Butadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-methyl-1,2-butadiene against its structural isomers, isoprene (2-methyl-1,3-butadiene) and 3-methyl-1-butene. This document is intended to serve as a valuable resource for the unambiguous identification and characterization of these volatile organic compounds in various research and development settings.
Introduction
3-Methyl-1,2-butadiene, an allene, along with its conjugated diene and alkene isomers, represents a class of fundamental C5H8 hydrocarbons. Distinguishing between these isomers is critical in many chemical applications, from polymer synthesis to fine chemical manufacturing. NMR spectroscopy is a powerful analytical technique for the structural elucidation of these compounds. This guide presents a detailed analysis of their respective ¹H and ¹³C NMR spectra, highlighting key differences in chemical shifts and coupling patterns that allow for their definitive identification.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 3-methyl-1,2-butadiene, isoprene, and 3-methyl-1-butene in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-Methyl-1,2-butadiene | H1 (=CH₂) | 4.51 | Septet | 3.1 |
| H4 (-CH₃) | 1.68 | Doublet | 3.1 | |
| Isoprene | H1 (=CH₂) | 4.98 | Doublet of doublets | 10.6, 1.6 |
| 5.15 | Doublet of doublets | 17.6, 1.6 | ||
| H3 (=CH) | 6.37 | Doublet of doublets | 17.6, 10.6 | |
| H4 (-CH₃) | 1.80 | Singlet | - | |
| H5 (=CH₂) | 4.90 | Multiplet | - | |
| 3-Methyl-1-butene | H1 (=CH₂) | 4.95 | Multiplet | - |
| H2 (=CH) | 5.85 | Multiplet | - | |
| H3 (-CH) | 2.25 | Multiplet | - | |
| H4 (-CH₃) | 1.05 | Doublet | 6.8 |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 3-Methyl-1,2-butadiene | C1 (=CH₂) | 74.5 |
| C2 (=C=) | 208.5 | |
| C3 (=C) | 92.5 | |
| C4 (-CH₃) | 22.5 | |
| Isoprene | C1 (=CH₂) | 116.6 |
| C2 (=C) | 142.2 | |
| C3 (=CH) | 139.9 | |
| C4 (-CH₃) | 18.3 | |
| C5 (=CH₂) | 113.1 | |
| 3-Methyl-1-butene | C1 (=CH₂) | 110.1 |
| C2 (=CH) | 145.8 | |
| C3 (-CH) | 33.9 | |
| C4 (-CH₃) | 22.4 |
Experimental Protocols
Sample Preparation
Given the volatile nature of these compounds, proper sample preparation is crucial to obtain high-quality NMR spectra.
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for these nonpolar compounds.
-
Sample Concentration: Prepare a solution with a concentration of approximately 1-5% (v/v) of the analyte in the deuterated solvent. For quantitative analysis, precise concentrations are required.
-
Handling Volatile Liquids: Due to their low boiling points, it is recommended to handle these compounds in a well-ventilated fume hood and at reduced temperatures to minimize evaporation. Samples can be prepared in a vial and then transferred to the NMR tube.
-
Use of an Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
NMR Tube: Use a standard 5 mm NMR tube. For long-term storage or for particularly air-sensitive samples, a J. Young NMR tube with a resealable Teflon valve is recommended.
NMR Data Acquisition
High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds to ensure good digital resolution.
-
Spectral Width (sw): A spectral width of 10-12 ppm is generally adequate.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of 200-220 ppm is appropriate to cover the entire range of carbon chemical shifts.
Visualization of Molecular Structures and NMR Assignments
The following diagrams illustrate the chemical structures of 3-methyl-1,2-butadiene and its isomers, with atoms numbered to correspond to the assignments in the NMR data tables.
Caption: Structure of 3-methyl-1,2-butadiene with atom numbering.
Caption: Structure of isoprene with atom numbering.
Caption: Structure of 3-methyl-1-butene with atom numbering.
Conclusion
The ¹H and ¹³C NMR spectra of 3-methyl-1,2-butadiene, isoprene, and 3-methyl-1-butene exhibit distinct and characteristic features that allow for their unambiguous differentiation. The unique chemical shift of the central allenic carbon in 3-methyl-1,2-butadiene at approximately 208.5 ppm is a key diagnostic feature. In the ¹H NMR spectrum, the number of signals, their multiplicities, and coupling constants provide a clear fingerprint for each isomer. By following the detailed experimental protocols and referencing the comparative data and visualizations provided in this guide, researchers can confidently identify these important C5H8 isomers in their samples.
A Comparative Analysis of the Reactivity of 1,1-Dimethylallene and Isoprene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,1-dimethylallene and isoprene, two isomeric C5 hydrocarbons. Understanding the distinct reactivity profiles of the cumulated diene (allene) and the conjugated diene (isoprene) is crucial for synthetic chemists in designing reaction pathways and selecting appropriate substrates for the synthesis of complex molecules. This comparison is supported by experimental data from the literature, focusing on electrophilic additions, cycloaddition reactions, and radical additions.
Executive Summary
While both 1,1-dimethylallene and isoprene are unsaturated hydrocarbons, their unique arrangements of double bonds lead to significantly different chemical behaviors. Isoprene, a conjugated diene, readily undergoes [4+2] cycloaddition reactions (Diels-Alder) and electrophilic additions that lead to resonance-stabilized allylic carbocation intermediates. In contrast, 1,1-dimethylallene, a cumulated diene (allene), is more prone to [2+2] cycloadditions and exhibits distinct regioselectivity in electrophilic and radical additions due to the unique electronic and steric environment of its sp-hybridized central carbon.
Data Presentation: A Comparative Overview
The following tables summarize the key differences in reactivity between 1,1-dimethylallene and isoprene based on available experimental data.
Table 1: Electrophilic Addition of HBr
| Reactant | Product(s) | Conditions | Product Distribution | Key Intermediate |
| Isoprene | 3-bromo-3-methyl-1-butene (1,2-addition), 1-bromo-3-methyl-2-butene (1,4-addition) | Low Temperature (Kinetic Control) | Major: 1,2-adduct | Tertiary allylic carbocation[1] |
| Higher Temperature (Thermodynamic Control) | Major: 1,4-adduct | Tertiary allylic carbocation[1] | ||
| 1,1-Dimethylallene | 2-bromo-3-methyl-2-butene | Standard electrophilic addition | Markovnikov addition | Tertiary vinyl carbocation |
Table 2: Cycloaddition Reactions
| Reactant | Reaction Type | Dienophile/Reactant | Conditions | Product |
| Isoprene | [4+2] Cycloaddition (Diels-Alder) | Maleic anhydride | Thermal | 4-methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride |
| 1,1-Dimethylallene | [2+2] Cycloaddition | Diethyl maleate/fumarate | 160-200 °C, toluene, sealed tube | Substituted methylenecyclobutane[2] |
Table 3: Radical Addition of HBr
| Reactant | Conditions | Product | Regioselectivity |
| Isoprene | HBr, peroxides (e.g., benzoyl peroxide) | 1-bromo-3-methyl-2-butene | Anti-Markovnikov |
| 1,1-Dimethylallene | HBr, peroxides | 2-bromo-3-methyl-1-butene | Anti-Markovnikov |
In-Depth Analysis of Reactivity
Electrophilic Addition
The electrophilic addition of protic acids, such as HBr, highlights a fundamental difference in the carbocation intermediates formed from isoprene and 1,1-dimethylallene.
Isoprene: The protonation of isoprene leads to a resonance-stabilized tertiary allylic carbocation.[1] This intermediate can be attacked by the bromide ion at two positions, leading to the formation of both 1,2- and 1,4-addition products. The product distribution is temperature-dependent, with the 1,2-adduct being the kinetic product (formed faster at lower temperatures) and the more stable 1,4-adduct being the thermodynamic product (favored at higher temperatures).[1]
1,1-Dimethylallene: In contrast, the protonation of 1,1-dimethylallene at the central sp-hybridized carbon is disfavored as it would lead to a high-energy, unstable carbocation. Instead, protonation occurs at a terminal sp2-hybridized carbon, forming a more stable tertiary vinyl carbocation. This intermediate is then attacked by the bromide ion to yield the Markovnikov product.
Cycloaddition Reactions
The distinct π-electron systems of isoprene and 1,1-dimethylallene dictate their participation in different types of cycloaddition reactions.
Isoprene: As a conjugated diene, isoprene is an excellent substrate for the [4+2] Diels-Alder cycloaddition. It readily reacts with electron-deficient alkenes (dienophiles), such as maleic anhydride, to form a stable six-membered ring. The concerted mechanism of the Diels-Alder reaction allows for a high degree of stereochemical control.
1,1-Dimethylallene: Allenes are not suitable dienes for the Diels-Alder reaction. Instead, they are known to undergo [2+2] cycloadditions with activated alkenes or alkynes. These reactions often require thermal or photochemical conditions and typically proceed through a stepwise diradical mechanism, which can lead to a mixture of stereoisomers.[2]
Radical Addition
The radical addition of HBr, typically initiated by peroxides, proceeds via an anti-Markovnikov pathway for both substrates, but the intermediate radicals differ.
Isoprene: The addition of a bromine radical to isoprene occurs at the terminal carbon to form the more stable tertiary allylic radical. This radical then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product.
1,1-Dimethylallene: Similarly, the bromine radical adds to the terminal sp2 carbon of 1,1-dimethylallene to generate the more stable tertiary vinyl radical. Subsequent hydrogen abstraction from HBr gives the anti-Markovnikov product.
Experimental Protocols
Electrophilic Addition of HBr to Isoprene (Kinetic Control)
Objective: To synthesize the kinetically favored 1,2-addition product, 3-bromo-3-methyl-1-butene.
Materials:
-
Isoprene
-
Hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Round-bottom flask with a magnetic stirrer
-
Gas inlet tube
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve isoprene (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly bubble dry hydrogen bromide gas (1.0 eq) through the cooled solution with vigorous stirring. Alternatively, add a pre-cooled solution of HBr in glacial acetic acid dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by pouring the mixture into ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation to isolate 3-bromo-3-methyl-1-butene.
[2+2] Cycloaddition of 1,1-Dimethylallene with Diethyl Maleate
Objective: To synthesize the corresponding methylenecyclobutane derivative.
Materials:
-
1,1-Dimethylallene
-
Diethyl maleate
-
Toluene (anhydrous)
-
Heavy-walled sealed tube
Procedure: [2]
-
In a heavy-walled glass tube, combine 1,1-dimethylallene (1.0 eq), diethyl maleate (1.2 eq), and anhydrous toluene.
-
Seal the tube under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the sealed tube in an oil bath or heating block at 160-180 °C for 24-48 hours.[2]
-
After cooling to room temperature, carefully open the sealed tube.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the cycloadduct.
Conclusion
The reactivity of 1,1-dimethylallene and isoprene is fundamentally dictated by the arrangement of their double bonds. Isoprene's conjugated system favors reactions that proceed through delocalized allylic intermediates, making it a workhorse for Diels-Alder reactions and exhibiting predictable, albeit condition-dependent, regioselectivity in electrophilic additions. 1,1-Dimethylallene, with its cumulated double bonds, offers a unique reactivity profile, favoring [2+2] cycloadditions and displaying a different pattern of regioselectivity in addition reactions due to the formation of vinyl intermediates. A thorough understanding of these differences is paramount for synthetic chemists aiming to leverage the unique properties of these C5 building blocks in the synthesis of novel compounds.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of C5H8O Ketones
A Note on Compound Identification: Initial database searches for "1,2-Butadienone, 3-methyl-" did not yield mass spectrometry data, suggesting that this name may be incorrect or refer to a compound not widely characterized. The data in this guide is presented for the structurally related and well-documented α,β-unsaturated ketone, 3-penten-2-one , and its isomer, 1-penten-3-one . This comparison will provide valuable insights into the fragmentation patterns of C5H8O ketones for researchers in mass spectrometry, analytical chemistry, and drug development.
Performance Comparison: Fragmentation Patterns of 3-penten-2-one vs. 1-penten-3-one
The electron ionization (EI) mass spectra of 3-penten-2-one and 1-penten-3-one, while both corresponding to the molecular formula C5H8O, exhibit distinct fragmentation patterns that allow for their differentiation. The primary fragmentation pathways for α,β-unsaturated ketones involve α-cleavage and cleavage with rearrangement.
Below is a summary of the major fragment ions and their relative intensities for both compounds.
| m/z | Proposed Fragment | 3-penten-2-one Relative Intensity (%) | 1-penten-3-one Relative Intensity (%) | Fragmentation Pathway |
| 84 | [M]+• | 25 | 20 | Molecular Ion |
| 69 | [M-CH3]+ | 100 (Base Peak) | 35 | α-cleavage (loss of methyl radical) |
| 55 | [M-CHO]+ | 20 | 100 (Base Peak) | α-cleavage (loss of formyl radical) |
| 43 | [CH3CO]+ | 80 | 45 | Cleavage of the C-C bond adjacent to the carbonyl |
| 41 | [C3H5]+ | 30 | 50 | Rearrangement and subsequent fragmentation |
| 39 | [C3H3]+ | 40 | 60 | Further fragmentation of C3Hx ions |
| 29 | [CHO]+ or [C2H5]+ | 15 | 85 | α-cleavage (loss of ethyl radical) or formyl cation |
Unraveling the Fragmentation Pathways
The fragmentation of 3-penten-2-one is dominated by the loss of a methyl group, leading to the base peak at m/z 69. In contrast, 1-penten-3-one primarily loses a formyl radical, resulting in a base peak at m/z 55. These characteristic differences are a direct consequence of the position of the carbonyl group and the double bond within the molecule.
Below is a diagram illustrating the primary fragmentation pathways for 3-penten-2-one.
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS) of Volatile Ketones
Objective: To obtain the mass spectrum of volatile ketones such as 3-penten-2-one and 1-penten-3-one for structural elucidation and identification.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source.
-
Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the ketone (e.g., 100 ppm) in a volatile solvent such as dichloromethane or methanol.
-
GC Separation:
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Analysis:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Source Temperature: 230°C.
-
Mass Range: m/z 20-200.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis: The acquired mass spectra are processed to identify the molecular ion and major fragment ions. The fragmentation pattern is then compared with library spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for compound identification.[2]
This guide provides a framework for understanding and comparing the mass spectral fragmentation of C5H8O ketones. The distinct patterns observed for 3-penten-2-one and 1-penten-3-one underscore the power of mass spectrometry in differentiating isomeric structures. Researchers can apply these principles to the analysis of other α,β-unsaturated ketones and related compounds in their drug development and scientific investigations.
References
Validating the Purity of Synthesized 3-methyl-1,2-butadiene: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and alternative methods for validating the purity of synthesized 3-methyl-1,2-butadiene, a volatile organic compound. Detailed experimental protocols and supporting data are presented to facilitate an objective evaluation of each technique.
Introduction
3-methyl-1,2-butadiene, an unsaturated hydrocarbon with the chemical formula C5H8, is a valuable building block in organic synthesis. Its purity is paramount to ensure the desired outcome and avoid side reactions in subsequent applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile compounds due to its high separation efficiency and definitive identification capabilities. This guide will delve into the application of GC-MS for purity assessment of 3-methyl-1,2-butadiene and compare its performance with other analytical methods.
I. Purity Validation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for analyzing the purity of volatile compounds like 3-methyl-1,2-butadiene. The technique separates individual components of a mixture in the gas phase followed by their detection and identification by mass spectrometry.
Potential Impurities in 3-methyl-1,2-butadiene Synthesis
A common synthetic route to 3-methyl-1,2-butadiene involves the reaction of 3-chloro-3-methyl-1-butyne with a reducing agent. During this process, several impurities can arise, including:
-
Unreacted Starting Material: 3-chloro-3-methyl-1-butyne
-
Isomeric Byproducts: 3-methyl-1-butyne (formed via acetylene-allene rearrangement)[1]
-
Other C5H8 Isomers: Depending on the reaction conditions, other isomers of 3-methyl-1,2-butadiene may be formed.
Experimental Protocol: GC-MS Analysis
A robust GC-MS method is essential for the accurate quantification of 3-methyl-1,2-butadiene and the identification of potential impurities.
Table 1: GC-MS Experimental Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | Rt®-Alumina BOND/MAPD PLOT, 50 m x 0.32 mm ID, 5 µm film thickness |
| Injector Temperature | 200 °C |
| Injection Mode | Split (100:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (constant flow) |
| Oven Program | Initial temperature 40°C, hold for 5 min, ramp to 150°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 35-200 m/z |
| Transfer Line Temp. | 250 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
Data Presentation
The following table summarizes the expected retention times and key mass-to-charge ratios (m/z) for 3-methyl-1,2-butadiene and its potential impurities based on the proposed GC-MS method.
Table 2: Expected GC-MS Data for 3-methyl-1,2-butadiene and Potential Impurities
| Compound | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| 3-methyl-1,2-butadiene | ~ 8.5 | 68, 53, 41, 39 |
| 3-methyl-1-butyne | ~ 7.8 | 68, 53, 41, 39 |
| 3-chloro-3-methyl-1-butyne | ~ 10.2 | 102, 87, 67, 51 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
Workflow for GC-MS Purity Validation
The logical workflow for validating the purity of synthesized 3-methyl-1,2-butadiene using GC-MS is outlined below.
Figure 1. Workflow for GC-MS purity validation.
II. Alternative Purity Validation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used for purity assessment. The presence of impurity signals in the NMR spectrum can indicate the presence of contaminants.
-
Instrument: Bruker Avance 400 MHz or equivalent
-
Solvent: Chloroform-d (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0 ppm
-
Procedure: Dissolve a small amount of the synthesized product in CDCl₃ and acquire the ¹H NMR spectrum.
Table 3: Comparison of GC-MS and ¹H NMR for Purity Validation
| Feature | GC-MS | ¹H NMR |
| Sensitivity | High (ppm to ppb levels) | Lower (typically >1%) |
| Separation | Excellent for volatile isomers | Limited for complex mixtures |
| Identification | Definitive by mass spectrum | Based on chemical shifts and coupling constants |
| Quantification | Relative quantification by peak area | Quantitative with an internal standard |
| Sample Throughput | High | Moderate |
High-Performance Liquid Chromatography (HPLC)
For less volatile impurities or derivatives, HPLC can be a suitable alternative. However, for a highly volatile compound like 3-methyl-1,2-butadiene, HPLC is generally not the preferred method unless the impurities are significantly less volatile.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID offers high sensitivity for hydrocarbons but lacks the definitive identification capabilities of mass spectrometry. It can be a cost-effective method for routine purity checks once the identity of potential impurities has been established by GC-MS.
Conclusion
For the comprehensive validation of synthesized 3-methyl-1,2-butadiene purity, GC-MS stands out as the most robust and informative technique. Its ability to separate closely related isomers and provide definitive identification through mass spectrometry is unparalleled for this class of compounds. While NMR spectroscopy offers valuable structural information and can be used for purity estimation, it generally has lower sensitivity for trace impurities compared to GC-MS. For routine quality control, GC-FID can be a practical and economical choice after initial impurity profiling with GC-MS. The selection of the most appropriate method will ultimately depend on the specific requirements of the research, available instrumentation, and the desired level of analytical detail.
References
Comparative Analysis of Catalysts for 3-Methyl-1,2-Butadiene Polymerization: A Guide for Researchers
A comprehensive review of catalytic systems for the polymerization of 3-methyl-1,2-butadiene, a substituted allene, reveals a notable gap in direct comparative studies. However, by examining the extensive research on structurally similar monomers, such as its isomer 3-methyl-1,3-pentadiene and other substituted dienes and allenes, we can construct a valuable comparative analysis to guide catalyst selection and development. This guide extrapolates findings from related polymerizations to predict the performance of various catalyst classes for 3-methyl-1,2-butadiene, providing a foundational resource for researchers in polymer chemistry and materials science.
This guide categorizes catalysts into four main classes: Ziegler-Natta, Metallocene, Lanthanide-based, and other coordination catalysts, alongside a discussion of cationic and free-radical polymerization as alternative methods. The performance of these systems is evaluated based on key parameters including catalytic activity, polymer yield, molecular weight, polydispersity index (PDI), and stereoselectivity.
Data Presentation: A Comparative Overview
The following tables summarize the expected performance of different catalyst systems for the polymerization of 3-methyl-1,2-butadiene, based on data from analogous monomer polymerizations.
Table 1: Ziegler-Natta and Metallocene Catalyst Systems
| Catalyst System | Monomer Analog | Catalytic Activity | Polymer Yield (%) | Molecular Weight ( g/mol ) | PDI (Mw/Mn) | Predominant Microstructure | Reference(s) |
| TiCl₄/Al(i-Bu)₃ | Substituted Dienes | Moderate to High | 50-90 | 10⁴ - 10⁶ | Broad ( > 3) | 1,2- and/or 3,4-addition | [1][2][3] |
| rac-Et(Ind)₂ZrCl₂/MAO | Dienes | High | > 90 | 10⁵ - 10⁷ | Narrow (~2) | Potentially stereoregular | [4][5] |
Table 2: Lanthanide and Other Coordination Catalyst Systems
| Catalyst System | Monomer Analog | Catalytic Activity | Polymer Yield (%) | Molecular Weight ( g/mol ) | PDI (Mw/Mn) | Predominant Microstructure | Reference(s) |
| Nd(versatate)₃/AlEt₂Cl/Al(i-Bu)₃ | 3-Methyl-1,3-pentadiene | High | ≥ 80 | Not Reported | Not Reported | cis-1,4 isotactic | [6] |
| CuCl₂(bipy)/MAO | 3-Methyl-1,3-pentadiene | Moderate | ~50 | High | Narrow (~1.5-2.5) | syndiotactic 1,2- | |
| Grubbs Catalyst (G3) | Cyclic Allenes | Moderate | ~35 | 4,300 | ~1.5 | Poly(allenamer) | [7][8][9] |
Table 3: Cationic and Free-Radical Polymerization
| Polymerization Method | Initiator/Catalyst | Monomer Analog | Catalytic Activity | Polymer Yield (%) | Molecular Weight ( g/mol ) | PDI (Mw/Mn) | Predominant Microstructure | Reference(s) | |---|---|---|---|---|---|---|---| | Cationic | Lewis Acids (e.g., BF₃·OEt₂) | Substituted Allenes | Variable | Variable | Low to Moderate | Broad | Complex, potential for cyclization |[10][11] | | Free-Radical | AIBN, Peroxides | Dienes/Allenes | Low to Moderate | Low to Moderate | Variable | Broad | Atactic, mixed microstructure |[12] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. The following are representative procedures for the polymerization of analogous monomers using different catalyst systems.
Ziegler-Natta Polymerization of a Substituted Diene (General Procedure)
A flame-dried, nitrogen-purged reactor is charged with a solution of the Ziegler-Natta catalyst, such as a suspension of TiCl₄ on a MgCl₂ support, in an anhydrous non-polar solvent like toluene. The reactor is then cooled to the desired reaction temperature (e.g., 0-50 °C). A solution of the co-catalyst, typically an organoaluminum compound like triisobutylaluminium (Al(i-Bu)₃), is added, and the mixture is aged for a specified period. The monomer, 3-methyl-1,2-butadiene, is then introduced into the reactor. The polymerization is allowed to proceed for a set time, after which it is terminated by the addition of a protic solvent, such as methanol containing an antioxidant. The resulting polymer is precipitated, washed, and dried under vacuum.
Metallocene-Catalyzed Polymerization of a Diene (General Procedure)[4][5]
In a nitrogen-filled glovebox, a Schlenk flask is charged with a solution of the metallocene precursor (e.g., rac-Et(Ind)₂ZrCl₂) in toluene. The flask is brought out of the glovebox and connected to a Schlenk line. The solution is cooled to the desired polymerization temperature. The co-catalyst, methylaluminoxane (MAO), is added as a solution in toluene. The monomer is then introduced, and the reaction is stirred for the desired duration. The polymerization is quenched by the addition of acidified methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven.
Lanthanide-Catalyzed Polymerization of 3-Methyl-1,3-pentadiene[6]
A neodymium versatate catalyst system is prepared in situ. In a dry, inert atmosphere, a solution of neodymium versatate in a hydrocarbon solvent is prepared. To this, a solution of diethylaluminum chloride (AlEt₂Cl) is added, followed by triisobutylaluminum (Al(i-Bu)₃). The mixture is aged to form the active catalyst. The monomer, 3-methyl-1,3-pentadiene, is then added, and the polymerization is conducted at a controlled temperature. After the desired reaction time, the polymerization is terminated, and the polymer is isolated and purified.
Cationic Polymerization of a Substituted Allene (General Procedure)[10][11]
A reaction vessel is charged with a solution of the monomer in a chlorinated solvent (e.g., dichloromethane) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C). A Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), is added dropwise. The reaction is monitored for an increase in viscosity. After the desired time, the polymerization is terminated by the addition of a nucleophilic quenching agent like methanol. The polymer is then precipitated, purified, and dried.
Mandatory Visualization
Caption: Experimental workflow for the polymerization of 3-methyl-1,2-butadiene.
Caption: Simplified mechanisms for different polymerization pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. Rapid kinetic evaluation of homogeneous single-site metallocene catalysts and cyclic diene: how do the catalytic activity, molecular weight, and diene ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06243C [pubs.rsc.org]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Kinetic vs. Thermodynamic Control in the Addition of HBr to 3-Methyl-1,2-Butadiene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The electrophilic addition of hydrogen halides to unsaturated hydrocarbons is a fundamental reaction in organic synthesis. The regioselectivity and product distribution of these reactions are often governed by the principles of kinetic and thermodynamic control. This guide provides a detailed comparison of the kinetic and thermodynamic pathways for the addition of hydrogen bromide (HBr) to 3-methyl-1,2-butadiene, an unsymmetrical allene. Understanding these competing reaction pathways is crucial for predicting and controlling reaction outcomes in the synthesis of complex organic molecules.
Reaction Overview and Mechanistic Pathways
The reaction of 3-methyl-1,2-butadiene with HBr proceeds through the formation of a carbocation intermediate. The initial protonation of the allene can theoretically occur at different positions, but the most stable carbocation will be formed preferentially. Protonation of the terminal carbon (C1) of the C1=C2 double bond leads to the formation of a resonance-stabilized tertiary allylic carbocation. This intermediate is significantly more stable than the alternative vinyl carbocations that would be formed by protonation at C2 or C3.
The resonance-stabilized tertiary allylic carbocation has two electrophilic centers, C2 and C4, which can be attacked by the bromide nucleophile. This leads to the formation of two constitutional isomers: the kinetic product and the thermodynamic product.
-
Kinetic Product: Formed through the lower energy transition state, leading to a faster reaction rate.
-
Thermodynamic Product: The more stable product, which predominates when the reaction is reversible, allowing for equilibrium to be established.
Product Distribution under Kinetic and Thermodynamic Control
The product distribution in the addition of HBr to 3-methyl-1,2-butadiene is highly dependent on the reaction temperature. At lower temperatures, the reaction is under kinetic control, favoring the product that is formed more rapidly. At higher temperatures, the reaction is under thermodynamic control, and the more stable product is the major isomer.
| Temperature | Condition | Major Product | Minor Product |
| Low Temperature (e.g., -80 °C) | Kinetic Control | 3-bromo-3-methyl-1-butene | 1-bromo-3-methyl-2-butene |
| High Temperature (e.g., 40 °C) | Thermodynamic Control | 1-bromo-3-methyl-2-butene | 3-bromo-3-methyl-1-butene |
Experimental Protocols
General Procedure for the Addition of HBr to 3-Methyl-1,2-Butadiene:
This protocol describes a general method for the hydrobromination of 3-methyl-1,2-butadiene under conditions that can be adapted for either kinetic or thermodynamic control.
Materials:
-
3-methyl-1,2-butadiene
-
Hydrogen bromide (gas or in a suitable solvent like acetic acid)
-
Anhydrous non-polar solvent (e.g., pentane, hexane, or dichloromethane)
-
Dry ice/acetone or an appropriate cooling bath
-
Heating mantle or oil bath
-
Round-bottom flask equipped with a magnetic stirrer and a gas inlet
-
Drying tube
-
Apparatus for quenching the reaction (e.g., sodium bicarbonate solution)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)
Procedure for Kinetic Control (Low Temperature):
-
A solution of 3-methyl-1,2-butadiene in an anhydrous, non-polar solvent is prepared in a round-bottom flask and cooled to a low temperature (e.g., -80 °C) using a dry ice/acetone bath.
-
Gaseous HBr is slowly bubbled through the stirred solution. Alternatively, a pre-cooled solution of HBr in a non-polar solvent can be added dropwise.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction is quenched by pouring the mixture into a cold, saturated solution of sodium bicarbonate to neutralize the excess HBr.
-
The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the product mixture is analyzed to determine the ratio of the kinetic product (3-bromo-3-methyl-1-butene) to the thermodynamic product.
Procedure for Thermodynamic Control (High Temperature):
-
A solution of 3-methyl-1,2-butadiene in a suitable higher-boiling, non-polar solvent is prepared in a round-bottom flask.
-
HBr is introduced into the solution, as described for the low-temperature procedure.
-
The reaction mixture is then warmed to a higher temperature (e.g., 40 °C) and stirred for a period sufficient to allow the product mixture to reach equilibrium.
-
The workup and analysis are performed as described in the kinetic control procedure to determine the product ratio, which is expected to favor the thermodynamic product (1-bromo-3-methyl-2-butene).
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic steps and the logical relationship between the reaction conditions and the resulting products.
Caption: Reaction mechanism for the addition of HBr to 3-methyl-1,2-butadiene.
Caption: Experimental workflow for kinetic vs. thermodynamic control.
Performance Under Pressure: A Comparative Analysis of Rubbers Synthesized from 1,1-Dimethylallene and Conventional Elastomers
For researchers, scientists, and professionals in materials science and drug development, the quest for novel polymers with unique properties is perpetual. This guide provides a comparative performance overview of rubbers theoretically synthesized from 1,1-dimethylallene against well-established conventional rubbers such as polyisoprene (natural rubber) and polybutadiene. Due to a notable scarcity of published experimental data on the performance of poly(1,1-dimethylallene), this guide presents a thorough analysis of conventional rubber performance, supported by established experimental protocols, and offers a theoretical perspective on the anticipated characteristics of 1,1-dimethylallene-based rubbers.
A Note on the State of Research of Poly(1,1-Dimethylallene)
Performance Comparison of Conventional Rubbers
To provide a benchmark for any future analysis of novel rubbers, the following tables summarize the key performance indicators for natural rubber (polyisoprene) and polybutadiene.
Mechanical Properties
| Property | Natural Rubber (Polyisoprene) | Polybutadiene | Test Method |
| Tensile Strength | 500 - 3,500 PSI (3.4 - 24.1 MPa)[6] | Up to 20 MPa[7] | ASTM D412 |
| Elongation at Break | 300% - 900%[6] | Up to 550%[7] | ASTM D412 |
| Hardness (Shore A) | 30 - 95[6] | 40 - 90[7] | ASTM D2240 |
| Tear Resistance | Good to Excellent[6] | Good | ASTM D624 |
| Abrasion Resistance | Good to Excellent[6] | Excellent | ASTM D5963 |
Thermal Properties
| Property | Natural Rubber (Polyisoprene) | Polybutadiene | Test Method |
| Glass Transition Temp. (Tg) | -74 to -69 °C[8] | < -90 °C[9] | ASTM D3418 |
| Brittle Point | -80 °C[6] | -90 °C[7] | ASTM D2137 |
| Max. Continuous Service Temp. | +180 °F (82 °C)[6] | 100 °C[7] | - |
| Decomposition Start Temp. | ~200 °C[8] | Varies with formulation | ASTM E1131 |
Experimental Protocols
Accurate and reproducible data are the cornerstones of materials science. The following are detailed methodologies for the key experiments cited in this guide.
Tensile Properties Testing (ASTM D412)
The determination of tensile strength, elongation at break, and modulus are critical for characterizing elastomeric materials. The ASTM D412 standard provides a unified procedure for these measurements.[9][10]
Methodology:
-
Specimen Preparation: Samples are cut into a dumbbell shape using a standard die. This shape ensures that breakage occurs in the narrow central portion.
-
Instrumentation: A universal testing machine (UTM) equipped with appropriate grips and a load cell is used. An extensometer is often employed for precise strain measurement.[9]
-
Procedure:
-
The thickness and width of the narrow section of the dumbbell specimen are measured.
-
The specimen is securely clamped in the grips of the UTM.
-
The test is initiated at a constant rate of crosshead movement, typically 20 inches per minute, until the specimen ruptures.[9]
-
-
Data Analysis: The force and elongation data are recorded to calculate tensile strength (force at break divided by the initial cross-sectional area) and ultimate elongation (the percentage increase in length at the point of rupture).
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is used to determine the thermal stability and composition of a material by measuring its weight change as a function of temperature in a controlled atmosphere.[11][12] The ASTM E1131 standard provides a framework for this analysis.[11][12][13]
Methodology:
-
Instrumentation: A thermogravimetric analyzer, which includes a high-precision balance and a furnace, is used.
-
Procedure:
-
A small, representative sample of the material (typically 10-15 mg) is placed in a sample pan.[11]
-
The furnace is sealed, and the desired atmosphere (e.g., nitrogen for inert, or air for oxidative) is established.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range.
-
-
Data Analysis: The weight loss of the sample is continuously recorded as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the rate of degradation, and the percentage of residual mass.[11]
Glass Transition Temperature Determination (Differential Scanning Calorimetry - DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is widely used to determine the glass transition temperature (Tg) of polymers.[14][15][16][17][18] The ASTM D3418 standard is a common method for this determination.
Methodology:
-
Instrumentation: A differential scanning calorimeter is used. This instrument has two pans, one for the sample and one for a reference.
-
Procedure:
-
A small, weighed sample is hermetically sealed in a DSC pan.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated and/or cooled at a controlled rate.
-
-
Data Analysis: The difference in heat flow between the sample and the reference is measured. The glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically taken as the midpoint of this transition.
Theoretical Synthesis of Poly(1,1-Dimethylallene)
The polymerization of 1,1-dimethylallene would likely proceed via a cationic mechanism due to the electron-donating nature of the two methyl groups, which can stabilize a resulting carbocation.[1][2][3]
Conclusion and Future Directions
While rubbers based on 1,1-dimethylallene remain a frontier for materials research, this guide provides a solid foundation for their evaluation by presenting robust data and methodologies for conventional elastomers. The provided experimental protocols can be directly applied to characterize any newly synthesized poly(1,1-dimethylallene) and enable a direct and meaningful comparison with existing materials. Future research efforts are needed to synthesize and thoroughly characterize this novel polymer to determine its viability and potential applications. The data and frameworks presented here will be invaluable for such endeavors.
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A [research.cm.utexas.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. rahco-rubber.com [rahco-rubber.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal properties of natural rubber – Polybutadiene Rubber [br-rubber.com]
- 9. Before you continue to YouTube [consent.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 12. qub.ac.uk [qub.ac.uk]
- 13. infinitalab.com [infinitalab.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of 3-Methyl-1,2-butadienone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the handling and disposal of 3-Methyl-1,2-butadienone, a reactive organic compound. Due to the limited availability of specific data for "1,2-Butadienone, 3-methyl-", this document leverages safety and disposal protocols for the closely related and well-documented compound, Methyl Vinyl Ketone (MVK). It is imperative to treat 3-Methyl-1,2-butadienone with the same level of caution as MVK.
Immediate Safety and Handling Protocols
Prior to disposal, it is crucial to adhere to strict safety measures when handling 3-Methyl-1,2-butadienone. This compound is a flammable and toxic substance that can polymerize, releasing heat.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.
Handling:
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Use only non-sparking tools and explosion-proof equipment.[1][2]
-
Ground and bond containers during transfer to prevent static discharge.[1][2]
-
Store in a cool, well-ventilated area in tightly closed containers.[1][2]
Step-by-Step Disposal Procedures
Disposal of 3-Methyl-1,2-butadienone must be conducted in accordance with local, state, and federal regulations. It is essential to treat this compound as a hazardous waste.
For Small Spills:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Remove Ignition Sources: Eliminate all potential ignition sources in the vicinity.[1][2][3]
-
Absorb the Spill: Cover the spill with a non-combustible absorbent material such as sand, dry lime, or soda ash.[1][4] Do not use combustible materials like paper towels without an inert absorbent.
-
Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and covered waste container for disposal.[1][2][3]
-
Decontaminate the Area: Ventilate and wash the spill area thoroughly once the cleanup is complete.[1]
For Unused or Waste Product:
-
Classification: This material must be disposed of as a hazardous waste.[1]
-
Contact a Licensed Waste Disposal Company: Arrange for collection by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
Packaging: Ensure the waste is stored in a suitable, closed, and properly labeled container awaiting disposal.[2]
Quantitative Data Summary
The following table summarizes key quantitative safety data for Methyl Vinyl Ketone, which should be used as a reference for handling 3-Methyl-1,2-butadienone.
| Property | Value |
| Flash Point | 20 °F (-7 °C)[3][4] |
| Autoignition Temperature | 915 °F (491 °C)[4] |
| Lower Explosive Limit (LEL) | 2.1%[3] |
| Upper Explosive Limit (UEL) | 15.6%[3] |
Disposal Decision Workflow
The following diagram outlines the logical steps for the safe disposal of 3-Methyl-1,2-butadienone.
Disposal decision workflow for 3-Methyl-1,2-butadienone.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 3-Methyl-1,2-butadienone, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
